Atropine hydrochloride
Description
Properties
CAS No. |
33952-38-4 |
|---|---|
Molecular Formula |
C17H24ClNO3 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?; |
InChI Key |
OJIPQOWZZMSBGY-ZZJGABIISA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Other CAS No. |
33952-38-4 5934-50-9 |
Pictograms |
Acute Toxic |
Synonyms |
Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |
Origin of Product |
United States |
Foundational & Exploratory
Atropine: A Technical Analysis of its Antagonism at Muscarinic Acetylcholine Receptors
Abstract: This document provides an in-depth technical overview of atropine's mechanism of action as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It includes quantitative data on its binding affinities and functional potencies, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. Atropine (B194438) serves as a prototypical antimuscarinic agent, and a thorough understanding of its pharmacological profile is essential for research and development in cholinergic systems.
Introduction: Atropine and the Cholinergic System
Atropine is a naturally occurring tropane (B1204802) alkaloid extracted from plants like Atropa belladonna (deadly nightshade).[1] It functions as a potent and non-selective competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh) in the parasympathetic nervous system and the central nervous system.[2][4] By blocking the binding of ACh, atropine effectively inhibits parasympathetic nerve activity, allowing sympathetic tone to predominate.[2][3] This action underlies its wide range of physiological effects and clinical uses, from treating bradycardia to acting as an antidote for organophosphate poisoning.[3][5][6]
Mechanism of Action: Competitive Antagonism
Atropine's primary mechanism is the competitive blockade of muscarinic receptors.[1][6] It binds reversibly to the same (orthosteric) site as acetylcholine but does not activate the receptor. This prevents ACh from binding and initiating the intracellular signaling cascades.[1][3] Because the antagonism is competitive, it can be overcome by increasing the concentration of acetylcholine at the receptor site.[1] Atropine shows no significant selectivity among the five muscarinic receptor subtypes, binding to all with high affinity.[2][7]
Quantitative Pharmacological Data
The affinity and potency of atropine have been quantified using various in vitro assays. Binding assays determine the affinity of the drug for the receptor (Ki), while functional assays measure its ability to inhibit receptor-mediated responses (IC50).
Data Presentation:
The following tables summarize the quantitative data for atropine's interaction with human muscarinic receptor subtypes.
Table 1: Atropine Binding Affinity (Ki) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Mean K_i_ (nM) | Data Source(s) |
|---|---|---|
| M1 | 1.27 ± 0.36 | [7] |
| M2 | 3.24 ± 1.16 | [7] |
| M3 | 2.21 ± 0.53 | [7] |
| M4 | 0.77 ± 0.43 | [7] |
| M5 | 2.84 ± 0.84 | [7] |
Note: K_i_ (inhibition constant) values were determined via radioligand competition binding assays, typically using [³H]-N-methylscopolamine ([³H]-NMS). Lower K_i_ values indicate higher binding affinity.
Table 2: Atropine Functional Potency (IC50) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Mean IC_50_ (nM) | Assay Type | Data Source(s) |
|---|---|---|---|
| M1 | 2.22 ± 0.60 | Calcium Flux / IP₁ Accumulation | [7] |
| M2 | 4.32 ± 1.63 | cAMP Inhibition | [7][8] |
| M3 | 4.16 ± 1.04 | Calcium Flux / IP₁ Accumulation | [7][8] |
| M4 | 2.38 ± 1.07 | cAMP Inhibition | [7] |
| M5 | 3.39 ± 1.16 | Calcium Flux / IP₁ Accumulation | [7] |
Note: IC_50_ (half-maximal inhibitory concentration) values represent the concentration of atropine required to inhibit 50% of the maximal agonist-induced response.
Muscarinic Receptor Signaling Pathways and Atropine's Point of Inhibition
Muscarinic receptors are coupled to distinct G-protein families to elicit their physiological effects. Atropine blocks these pathways at the initial step: ligand binding.
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gαq/11 proteins.[4][9][10] Activation of Gq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[9][11]
-
M2 and M4 Receptors: These subtypes couple to Gαi/o proteins.[4][9][10] The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Simultaneously, the dissociated Gβγ subunit complex can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and an inhibitory effect, particularly in cardiac tissue.[5][12]
Experimental Protocols
Characterizing the antagonist activity of atropine involves standardized in vitro assays. The competitive radioligand binding assay is considered the gold standard for determining binding affinity (Ki).[13]
Objective: To determine the inhibition constant (Ki) of atropine for a specific muscarinic receptor subtype by measuring its ability to compete with a known radiolabeled antagonist.[13][14]
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing a single human muscarinic receptor subtype (M1-M5).[14][15]
-
Radioligand: A high-affinity muscarinic antagonist labeled with tritium, typically [³H]-N-methylscopolamine ([³H]-NMS).[14][15]
-
Test Compound: Atropine sulfate, serially diluted.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of unlabeled atropine or another high-affinity antagonist to saturate all receptors.[15][16]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with MgCl₂.[16]
-
Equipment: 96-well microplates, glass fiber filters, vacuum filtration manifold, liquid scintillation counter.[14]
Procedure:
-
Preparation: Thaw and dilute cell membranes to a predetermined optimal protein concentration in ice-cold assay buffer.[17] Prepare serial dilutions of atropine.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Incubation: Incubate the plate, typically for 60-120 minutes at a controlled temperature (e.g., 25-30°C), to allow the binding to reach equilibrium.[14][17]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[17]
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of atropine to generate a competition curve.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[18]
-
Objective: To determine the functional potency (IC50) of atropine by measuring its ability to inhibit agonist-induced phosphoinositide (PI) hydrolysis.[8]
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human M3 receptor.
-
Agonist: A muscarinic agonist such as Carbachol (B1668302) (CCh).
-
Test Compound: Atropine sulfate, serially diluted.
-
Reagents: Medium containing [³H]-myo-inositol, stimulation buffer (e.g., HBSS with LiCl), cell lysis buffer, ion-exchange resin or columns.
Procedure:
-
Cell Culture and Labeling: Plate M3-expressing cells and allow them to attach. Incubate the cells overnight with medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of atropine for a defined period (e.g., 30 minutes).
-
Stimulation: Add a fixed concentration of the agonist carbachol (typically an EC80 concentration) to all wells except the basal control. Incubate for a further period (e.g., 60 minutes) to stimulate PI hydrolysis. The inclusion of LiCl prevents the degradation of inositol monophosphates (IP₁).
-
Lysis and Extraction: Terminate the stimulation by aspirating the buffer and lysing the cells with a suitable buffer (e.g., ice-cold formic acid).
-
Separation: Separate the accumulated [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography.
-
Quantification: Quantify the radioactivity of the eluted inositol phosphate (B84403) fraction using liquid scintillation counting.
-
Data Analysis: Plot the response (CPM) against the log concentration of atropine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for atropine's inhibition of the agonist response.
Conclusion
Atropine remains a cornerstone compound in pharmacology due to its well-characterized, potent, and non-selective competitive antagonism of muscarinic acetylcholine receptors. The quantitative data from binding and functional assays consistently demonstrate its high affinity across all five receptor subtypes. The experimental protocols detailed herein represent the standard methodologies for assessing such antagonist activity. A comprehensive understanding of atropine's interaction with mAChRs, from receptor binding to the blockade of downstream signaling, is fundamental for professionals engaged in cholinergic drug discovery and physiological research.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 4. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 6. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholine - Wikipedia [en.wikipedia.org]
- 11. Phosphorylation of the Gq/11-coupled m3-muscarinic receptor is involved in receptor activation of the ERK-1/2 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gi/o-coupled muscarinic receptors co-localize with GIRK channel for efficient channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Atropine hydrochloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) hydrochloride, a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. It is the hydrochloride salt of atropine, a racemic mixture of dextro- and levo-hyoscyamine, with the pharmacologic activity primarily residing in the levo-isomer. This technical guide provides an in-depth overview of the chemical properties and structure of atropine hydrochloride, intended to serve as a valuable resource for professionals in research and drug development.
Chemical Structure and Identification
This compound possesses a distinctive bicyclic structure known as a tropane ring. The molecule is an ester of tropine (B42219) and tropic acid. The hydrochloride salt is formed by the reaction of atropine with hydrochloric acid.
Key Structural and Identification Details:
| Identifier | Value |
| IUPAC Name | [(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2RS)-3-hydroxy-2-phenylpropanoate;hydrochloride[1] |
| Molecular Formula | C₁₇H₂₄ClNO₃[1] |
| Molecular Weight | 325.83 g/mol [1] |
| CAS Number | 55-48-1 (for atropine sulfate, often used interchangeably in literature); 51-55-8 (for atropine) |
| SMILES Notation | CN1[C@H]2CC[C@@H]1C--INVALID-LINK--OC(=O)C(CO)c3ccccc3.Cl |
| Stereochemistry | Atropine is a racemic mixture of (R)- and (S)-hyoscyamine. The tropine portion has a defined stereochemistry ((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol), while the tropic acid moiety is racemic. |
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile.
| Property | Value |
| Melting Point | Approximately 190 °C (decomposes)[2] |
| Solubility | Water: Very soluble (1 g in <1 mL)[2] Ethanol: Freely soluble (1 g in 1-10 mL) Chloroform: Soluble (1 g in 10-30 mL) Ether: Slightly soluble (1 g in 100-1000 mL) |
| pKa | 9.8[2] |
| Appearance | White crystalline powder or colorless crystals.[3] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
| Spectroscopic Technique | Key Data |
| UV-Vis Spectroscopy | In methanol, atropine exhibits absorption maxima at approximately 252, 258, and 264 nm.[2] |
| Infrared (IR) Spectroscopy | Characteristic peaks include those for the ester carbonyl group (around 1730 cm⁻¹), hydroxyl group (broad band around 3400 cm⁻¹), and C-O stretching vibrations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra show characteristic signals for the tropane ring, the phenyl group, and the ester and hydroxyl functionalities, confirming the molecular structure. |
Experimental Protocols
Determination of Melting Range
The melting range of this compound can be determined according to the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature".[4][5][6][7][8]
Methodology (USP Class Ia):
-
Apparatus: A suitable melting range apparatus with a heated bath and a calibrated thermometer.
-
Sample Preparation: The this compound sample should be a fine, dry powder.
-
Procedure:
-
A small amount of the powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.[6]
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rate of 1°C per minute.[7]
-
The temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it is completely molten (clear point) are recorded as the melting range.[6]
-
Experimental workflow for determining the melting range of this compound.
Determination of Aqueous Solubility
The equilibrium solubility of this compound can be determined using the shake-flask method as outlined in the USP General Chapter <1236> "Solubility Measurements".[9][10][11][12][13]
Methodology (Shake-Flask Method):
-
Materials: this compound, purified water (or other relevant aqueous buffer), temperature-controlled shaker, filtration apparatus (e.g., 0.45 µm syringe filters), and a validated analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous medium in a sealed container.
-
Agitate the container in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtrate to a suitable concentration and quantify the amount of dissolved this compound using a validated analytical method.
-
Experimental workflow for determining the aqueous solubility of this compound.
Mechanism of Action: Signaling Pathways
This compound is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs), of which there are five subtypes (M1-M5).[10] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh). By blocking these receptors, atropine inhibits the effects of the parasympathetic nervous system.[10]
The signaling pathways affected by atropine depend on the specific muscarinic receptor subtype being antagonized.
Antagonism of M1, M3, and M5 Receptors (Gq-coupled)
M1, M3, and M5 receptors are coupled to Gq proteins.[14] Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][15] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Atropine blocks these downstream effects by preventing the initial binding of acetylcholine to the receptor.
Atropine antagonism of Gq-coupled M1, M3, and M5 muscarinic receptor signaling.
Antagonism of M2 and M4 Receptors (Gi-coupled)
M2 and M4 receptors are coupled to Gi proteins.[14] When acetylcholine binds to these receptors, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane. Atropine prevents these inhibitory effects by blocking the initial binding of acetylcholine.
Atropine antagonism of Gi-coupled M2 and M4 muscarinic receptor signaling.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of this compound. The tabulated data on its physicochemical and spectroscopic properties, along with standardized experimental protocols, offer a practical resource for laboratory work. The visualization of the signaling pathways involved in its mechanism of action provides a clear understanding of its pharmacological effects at the molecular level. This comprehensive information is intended to support the ongoing research and development efforts of scientists and professionals in the pharmaceutical field.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. uspbpep.com [uspbpep.com]
- 5. â©741⪠Melting Range or Temperature [doi.usp.org]
- 6. thinksrs.com [thinksrs.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. scribd.com [scribd.com]
- 9. Solubility Measurements | USP-NF [uspnf.com]
- 10. â©1236⪠Solubility Measurements [doi.usp.org]
- 11. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 12. biorelevant.com [biorelevant.com]
- 13. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]
- 14. Acetylcholine - Wikipedia [en.wikipedia.org]
- 15. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 16. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
Atropine Hydrochloride: A Technical Guide to Studying Parasympathetic Nervous System Blockade
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of atropine (B194438) hydrochloride as a pharmacological tool for the investigation of parasympathetic nervous system blockade. Atropine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, serves as a cornerstone in both basic research and clinical studies for elucidating the physiological roles of the parasympathetic nervous system and for the development of novel therapeutics. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of atropine. It presents a compilation of quantitative data on its receptor binding affinities and physiological effects. Furthermore, this guide offers detailed experimental protocols for key in vitro and in vivo assays, alongside visualizations of critical signaling pathways and experimental workflows to aid in the design and execution of robust scientific investigations.
Introduction
The parasympathetic nervous system, a division of the autonomic nervous system, is integral to the regulation of a myriad of involuntary bodily functions, often summarized as "rest-and-digest" activities. These include the modulation of heart rate, glandular secretions, and smooth muscle contraction in various organs. The primary neurotransmitter of the parasympathetic system is acetylcholine (ACh), which exerts its effects through the activation of muscarinic and nicotinic receptors. Atropine hydrochloride, a tropane (B1204802) alkaloid derived from plants of the Solanaceae family, is a potent and widely utilized competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its ability to block the effects of ACh at these receptors makes it an invaluable tool for studying the physiological and pathological processes governed by parasympathetic tone. This guide will delve into the technical aspects of employing this compound for the systematic study of parasympathetic blockade.
Mechanism of Action
Atropine functions as a competitive, reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] It binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. This competitive antagonism can be overcome by increasing the concentration of acetylcholine at the receptor site. By blocking mAChRs, atropine effectively inhibits the physiological responses to parasympathetic nerve stimulation.
The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular signaling events through the activation of G-proteins. M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the modulation of ion channels. Atropine's blockade of these receptors prevents these downstream signaling events.
Mechanism of Atropine Action at Muscarinic Receptors.
Pharmacokinetics and Pharmacodynamics
A thorough understanding of the pharmacokinetic and pharmacodynamic properties of atropine is crucial for the design and interpretation of experimental studies.
Pharmacokinetics: Atropine is rapidly absorbed following oral and intramuscular administration, and it readily crosses the blood-brain barrier. The drug is metabolized in the liver, primarily through enzymatic hydrolysis, and is excreted in the urine both as metabolites and as unchanged drug. The elimination half-life of atropine is approximately 2 to 4 hours.
Pharmacodynamics: The effects of atropine are dose-dependent and vary across different organ systems. At low doses, atropine can cause a paradoxical slowing of the heart rate, which is thought to be due to a central vagal stimulatory effect. As the dose increases, the peripheral blockade of muscarinic receptors predominates, leading to tachycardia, mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), decreased salivation and other secretions, and relaxation of smooth muscle in the gastrointestinal and urinary tracts.
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a valuable reference for experimental design.
Table 1: Binding Affinity (Ki) and IC50 of Atropine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM)[2] | IC50 (nM)[3] |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
Table 2: Dose-Response of Atropine on Heart Rate in Humans
| Dose | Effect on Heart Rate | Reference |
| < 0.5 mg | Paradoxical bradycardia may occur | [4] |
| 0.5 - 1.0 mg | Increased heart rate | [4] |
| 0.04 mg/kg IV | Effective parasympathetic blockade for at least 1 hour | [5] |
Table 3: Effect of Atropine on Salivary Flow in Humans
| Administration Route | Dose | Reduction in Salivary Flow | Reference |
| Sublingual | 0.01 mg/kg | 80.3% (unstimulated), 79.4% (stimulated) over 90 mins | [6] |
| Oral | 0.6 mg | ~69% | [7] |
Table 4: Effect of Atropine on Pupil Diameter in Humans
| Administration Route | Dose | Peak Dilation | Reference |
| Topical (eye drops) | 0.01% | Increase of 0.54 ± 0.67 mm (photopic) | [8] |
| Intravenous | 2 mg | Significant dilation immediately post-bolus | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study parasympathetic nervous system blockade.
In Vitro: Isolated Smooth Muscle Contraction Assay (e.g., Guinea Pig Ileum)
This assay is a classic method to study the effects of agonists and antagonists on smooth muscle contractility.
Objective: To determine the potency of atropine as a competitive antagonist of acetylcholine-induced contractions in isolated guinea pig ileum.
Materials:
-
Guinea pig ileum
-
Organ bath apparatus with a force transducer
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Acetylcholine chloride stock solution
-
This compound stock solution
Procedure:
-
Sacrifice a guinea pig and isolate a segment of the ileum.
-
Suspend the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[10]
-
Allow the tissue to equilibrate for at least 30 minutes, with periodic washing.[11]
-
Record a baseline of spontaneous contractions.
-
Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions.[1]
-
Wash the tissue thoroughly to return to baseline.
-
Incubate the tissue with a known concentration of atropine for a predetermined time (e.g., 20-30 minutes).[11]
-
In the continued presence of atropine, generate a second cumulative concentration-response curve for acetylcholine.
-
Repeat steps 6-8 with increasing concentrations of atropine.
Data Analysis:
-
Plot the log concentration of acetylcholine against the contractile response (as a percentage of the maximum response) for each condition (with and without atropine).
-
The parallel rightward shift of the acetylcholine concentration-response curve in the presence of atropine is indicative of competitive antagonism.[12]
-
Calculate the pA2 value from a Schild plot to quantify the potency of atropine.
Workflow for Isolated Smooth Muscle Contraction Assay.
In Vivo: Vagal Blockade and Heart Rate in Rodents
This protocol allows for the in vivo assessment of parasympathetic control of heart rate.
Objective: To determine the effect of atropine-induced vagal blockade on heart rate in an anesthetized rat.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Anesthetic (e.g., urethane (B1682113) or isoflurane)
-
Surgical instruments
-
ECG recording equipment
-
Intravenous or intraperitoneal injection supplies
-
This compound solution
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Place the animal in a supine position and insert ECG electrodes to monitor heart rate.
-
Allow the animal to stabilize and record a baseline heart rate for at least 15-30 minutes.
-
Administer a saline vehicle control injection (intravenously or intraperitoneally) and continue to monitor heart rate.
-
After a suitable washout period, administer a dose of this compound (e.g., 0.5-1 mg/kg).[13]
-
Continuously record the heart rate for at least 60 minutes post-atropine administration to observe the full effect and duration of the blockade.
-
Different doses of atropine can be tested in separate groups of animals to establish a dose-response relationship.
Data Analysis:
-
Calculate the mean heart rate during the baseline, vehicle control, and post-atropine periods.
-
Express the change in heart rate as an absolute change or a percentage change from baseline.
-
Compare the heart rate changes between the control and atropine-treated groups using appropriate statistical tests.
In Vivo: Sham Feeding in Rodents
Sham feeding is a technique used to study the cephalic phase of digestion and the role of the parasympathetic nervous system in this process.
Objective: To investigate the effect of atropine on the intake of a palatable solution during sham feeding in rats.
Materials:
-
Rats with surgically implanted gastric cannulas
-
Sham feeding apparatus
-
Palatable solution (e.g., sucrose (B13894) solution)
-
Atropine methyl nitrate (B79036) (a peripherally acting derivative of atropine) or this compound
-
Saline solution
Procedure:
-
Acclimate the rats with gastric cannulas to the sham feeding procedure.
-
On the test day, open the gastric cannula to allow any ingested fluid to drain out, preventing gastric filling and post-ingestive feedback.
-
Administer an intraperitoneal injection of either atropine methyl nitrate (e.g., 1 or 5 mg/kg) or saline 30 minutes prior to the sham feeding session.[14]
-
Present the palatable solution to the rats and measure the volume consumed over a set period (e.g., 30-60 minutes).
Data Analysis:
-
Compare the volume of solution consumed between the saline-treated and atropine-treated groups.
-
A significant reduction in intake in the atropine group suggests that parasympathetic activation is important for the motivation to consume palatable foods during the cephalic phase.[15]
Conclusion
This compound remains an indispensable pharmacological agent for the study of the parasympathetic nervous system. Its well-characterized mechanism of action as a non-selective muscarinic antagonist, coupled with a wealth of available quantitative data, provides a solid foundation for its use in a wide range of experimental paradigms. The detailed protocols provided in this guide offer a starting point for researchers to design and execute rigorous studies to further unravel the complexities of parasympathetic control in health and disease. Careful consideration of the dose-dependent effects and pharmacokinetic properties of atropine is paramount for the accurate interpretation of experimental findings. As research in this field continues to evolve, the principles and methodologies outlined herein will continue to be of significant value to the scientific community.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Atropine-edrophonium mixture: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Pharmacokinetics and Effects on Saliva Flow of Sublingual and Oral Atropine in Clozapine-Treated and Healthy Adults: An Interventional Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of low-dose atropine eyedrops on pupil metrics: results after half a year of treatment and cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of intravenous atropine bolus on eye pupil diameter in patients undergoing cardioneuroablation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 11. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Effect of atropine or atenolol on cardiovascular responses to novelty stress in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of the effects of atropine on real-feeding and sham-feeding of sucrose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atropine methyl nitrate inhibits sham feeding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Central and Peripheral Effects of Atropine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438), a tropane (B1204802) alkaloid derived from plants of the Solanaceae family, is a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its ability to block the parasympathetic nervous system's "rest and digest" functions leads to a wide array of both central and peripheral physiological effects.[1][2] This technical guide provides a comprehensive overview of the pharmacology of atropine, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its diverse effects on various organ systems. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of this clinically significant compound.
Mechanism of Action
Atropine exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to its muscarinic receptors (M1, M2, M3, M4, and M5).[1][3] This antagonism prevents the conformational changes in the G-protein coupled receptors that are necessary to initiate downstream signaling cascades.[4] The physiological response to atropine is therefore the inhibition of parasympathetic nerve stimulation.
Muscarinic Receptor Subtypes and Signaling Pathways
The five subtypes of muscarinic receptors are distributed differently throughout the body and are coupled to distinct G-protein signaling pathways, which accounts for the varied effects of atropine.
-
M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins.[3] Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][5] This pathway is crucial for smooth muscle contraction, glandular secretion, and certain central nervous system functions.[3][6]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[4][7] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][7] The βγ-subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and a reduction in cellular excitability.[7] This is the primary mechanism for the negative chronotropic and dromotropic effects of acetylcholine on the heart.[8]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of atropine vary depending on the route of administration.
Absorption
Atropine is rapidly absorbed following intravenous (IV), intramuscular (IM), and sublingual administration.[9][10] Oral absorption is also efficient, though the first-pass metabolism in the liver can reduce bioavailability.[11]
Distribution
Atropine is widely distributed throughout the body and readily crosses the blood-brain barrier, allowing it to exert effects on the central nervous system.[2][9] It also crosses the placental barrier.[9]
Metabolism and Excretion
Atropine is primarily metabolized in the liver via enzymatic hydrolysis.[9] A significant portion of the drug (13-50%) is excreted unchanged in the urine.[9] The plasma half-life of atropine is typically around 2 to 4 hours.[12]
Quantitative Data on Atropine's Effects
The following tables summarize key quantitative data regarding the pharmacokinetic and pharmacodynamic effects of atropine.
Table 1: Pharmacokinetic Parameters of Atropine
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (minutes) | t1/2 (hours) | AUC (ng·h/mL) |
| Intramuscular (IM) | 1.67 mg | 9.6 ± 1.5 | 3 | 3.0 ± 0.9 (adults) | - |
| Sublingual Solution | 0.6 mg | 1.11 ± 0.99 | 130.8 ± 35.4 | ~2.5 | 2.98 ± 0.73 |
| Sublingual Solution | 1.2 mg | 1.76 ± 0.62 | 114 ± 42.6 | ~2.5 | 8.58 ± 1.66 |
| Oral Tablet | 0.6 mg | - | - | ~2.5 | 4.65 ± 1.29 |
Table 2: Dose-Dependent Effects of Atropine on Salivary Flow
| Route of Administration | Dose | Mean Reduction in Saliva Secretion |
| Sublingual Solution | 0.6 mg | 40% |
| Oral Tablet | 0.6 mg | 69% |
| Sublingual Solution | 1.2 mg | 79% |
Table 3: Dose-Dependent Effects of Atropine on Heart Rate in Anesthetized Patients (IV Administration)
| Anesthetic Technique | Dose (mg/kg) | Mean Heart Rate Increase (beats/min) |
| Halothane | 0.01 | 37 ± 11 |
| Narcotic | 0.01 | 34 ± 12 |
| Enflurane | 0.01 | 25 ± 10 |
| Cervical Epidural | 0.01 | 19 ± 12 |
| Lumbar Epidural | 0.01 | 22 ± 8 |
Data compiled from[14]
Central and Peripheral Effects of Atropine
Peripheral Effects
The peripheral effects of atropine are a direct result of its antagonism of muscarinic receptors on various organs and tissues.
-
Cardiovascular System: Atropine blocks the M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, antagonizing the vagal tone.[8] This leads to an increase in heart rate (tachycardia) and enhanced AV conduction.[8] At very low doses, a paradoxical transient bradycardia may be observed, which is thought to be due to a central vagotonic effect or blockade of presynaptic M2 autoreceptors that inhibit acetylcholine release.[15][16]
-
Glandular Secretions: Atropine significantly reduces secretions from salivary, lacrimal, bronchial, and sweat glands by blocking M3 receptors.[6][11] This leads to common side effects such as dry mouth, dry eyes, and reduced sweating.
-
Gastrointestinal Tract: By blocking M3 receptors in the smooth muscle of the gastrointestinal tract, atropine reduces motility and tone, leading to delayed gastric emptying and constipation.[2]
-
Respiratory System: Atropine causes bronchodilation and reduces bronchial secretions by antagonizing M3 receptors in the airway smooth muscle and glands.[17]
-
Ocular System: Topical or systemic administration of atropine blocks M3 receptors in the circular pupillary sphincter muscle and the ciliary muscle of the eye.[1] This results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[1]
-
Urinary System: Atropine can cause urinary retention by relaxing the detrusor muscle and contracting the trigone and sphincter of the bladder.
Central Effects
Due to its ability to cross the blood-brain barrier, atropine can exert significant effects on the central nervous system, primarily through the blockade of M1 receptors.[18]
-
Cognitive and Psychomotor Effects: At therapeutic doses, atropine can cause mild restlessness, confusion, and short-term memory impairment.[2] Higher doses can lead to more pronounced central effects, including delirium, hallucinations, and coma.[2]
-
Motor Control: Studies in animal models have shown that atropine can disrupt motor control in a dose-dependent manner, an effect that appears to be centrally mediated.[19]
-
Vagal Nuclei Stimulation: Atropine has been shown to have a stimulating effect on central vagal efferent activity, which can contribute to the complex cardiovascular responses observed.[20]
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of atropine's effects. Below are outlines of key experimental protocols.
In Vivo Assessment of Atropine's Effect on Heart Rate
-
Animal Model: Anesthetized dogs or rodents are commonly used.
-
Procedure:
-
Anesthetize the animal with an appropriate agent (e.g., chloralose-urethane).
-
Insert an intravenous catheter for drug administration and a separate catheter for blood pressure monitoring.
-
Record baseline electrocardiogram (ECG) and heart rate for a stable period.
-
Administer atropine sulfate (B86663) intravenously at various doses.
-
Continuously record the ECG and heart rate for a specified period after each dose to determine the dose-response relationship.[21]
-
-
Data Analysis: Analyze the change in heart rate from baseline at each dose to determine the chronotropic effect of atropine.
Quantification of Atropine's Effect on Salivary Secretion
-
Human or Animal Model: Can be performed in healthy volunteers or animal models.
-
Procedure:
-
Collect baseline saliva for a set period using a pre-weighed cotton roll or a direct collection device.
-
Administer atropine via the desired route (e.g., sublingual, oral, intravenous).
-
Collect saliva at specified time intervals after drug administration using the same method.
-
-
Data Analysis: Determine the weight or volume of saliva collected at each time point and calculate the percentage reduction in salivary flow from baseline.[13]
Assessment of Central Effects of Atropine in Animal Models
-
Animal Model: Rhesus monkeys or rodents are often used.
-
Procedure (Example: Force Lever Performance):
-
Train the animal to perform a specific motor task (e.g., pressing a lever with a certain force for a reward).
-
Once the performance is stable, administer atropine sulfate or a peripherally restricted analog like atropine methylnitrate (as a control) at various doses.
-
Measure the animal's performance on the task after drug administration.
-
-
Data Analysis: Compare the performance after atropine administration to baseline and to the control group to determine the centrally mediated effects on motor control.[19]
Visualizations of Signaling Pathways and Experimental Workflows
Caption: M1/M3/M5 Muscarinic Receptor Signaling Pathway.
Caption: M2/M4 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Heart Rate Assessment.
Conclusion
Atropine remains a cornerstone in both clinical practice and pharmacological research due to its profound and diverse effects on the autonomic nervous system. A thorough understanding of its central and peripheral actions, underpinned by its non-selective antagonism of muscarinic acetylcholine receptors, is essential for its safe and effective use. This technical guide has provided a detailed overview of atropine's pharmacology, supported by quantitative data, experimental protocols, and visual aids. It is anticipated that this resource will be valuable for researchers and drug development professionals in their ongoing efforts to explore the therapeutic potential and mitigate the adverse effects of atropine and other antimuscarinic agents.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 7. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 8. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 11. droracle.ai [droracle.ai]
- 12. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Effects on Saliva Flow of Sublingual and Oral Atropine in Clozapine-Treated and Healthy Adults: An Interventional Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heart rate response to atropine in humans anaesthetized with five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. atsjournals.org [atsjournals.org]
- 18. Comparison of central nervous system and peripheral pharmacodynamics to atropine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Opposing central and peripheral effects of atropine on parasympathetic cardiac control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Understanding the anticholinergic properties of atropine in vitro
An In-depth Technical Guide to the Anticholinergic Properties of Atropine (B194438) In Vitro
Audience: Researchers, scientists, and drug development professionals.
Abstract
Atropine, a tropane (B1204802) alkaloid derived from plants of the Solanaceae family, is a prototypical anticholinergic agent.[1][2] Its primary mechanism of action is the competitive, reversible antagonism of acetylcholine (B1216132) at muscarinic receptors.[3][4][5] This technical guide provides a comprehensive in vitro characterization of atropine's anticholinergic properties. It details the quantitative pharmacology of atropine, including its binding affinities and functional antagonist potencies across muscarinic receptor subtypes. Furthermore, this document outlines the detailed experimental protocols for key in vitro assays used to quantify these properties and provides visual representations of its mechanism of action and associated experimental workflows.
Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
Atropine exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic acetylcholine receptors (mAChRs).[4][6] As a non-selective antagonist, atropine exhibits high affinity for all five subtypes of mAChRs (M1-M5) without significant differentiation.[2][7][8] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.[7]
-
M1, M3, and M5 receptors typically couple through Gq/11 proteins. Agonist binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple through Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9] They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
Atropine, by occupying the orthosteric binding site on these receptors, prevents ACh from initiating these downstream signaling cascades.[10]
Quantitative Pharmacological Data
The anticholinergic activity of atropine is quantitatively defined by its high affinity for mAChRs. The following tables summarize key data from in vitro pharmacological studies.
Table 1: Muscarinic Receptor Binding Affinities of Atropine
This table presents the equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50) of atropine for the five human muscarinic receptor subtypes. Lower values indicate higher binding potency.
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| M1 | 0.77 ± 0.43 to 1.27 ± 0.36[10] | 2.22 ± 0.60[10] |
| M2 | 1.38 to 3.24 ± 1.16[8][10] | 4.32 ± 1.63[10] |
| M3 | 1.0 to 2.21 ± 0.53[8][10] | 4.16 ± 1.04[10] |
| M4 | 1.0 to 2.38 ± 1.07[8][10] | 2.38 ± 1.07[10] |
| M5 | 1.0 to 3.39 ± 1.16[8][10] | 3.39 ± 1.16[10] |
| Note: Values are compiled from multiple sources and represent a typical range. Experimental conditions can influence these values. |
Table 2: Functional Antagonism of Atropine (pA₂ values)
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1] It is a measure of a competitive antagonist's potency in a functional assay. A Schild plot slope of approximately 1 is indicative of competitive antagonism.[1][11]
| Agonist | Experimental Model | pA₂ Value | Schild Slope |
| Acetylcholine | Human Umbilical Vein | 9.75[12] | 0.94 ± 0.30[12] |
| Carbachol (B1668302) | Guinea Pig Ileum | 8.9[11][13] | ~1.0[11] |
| Bethanechol | Guinea Pig Gastric Fundus | 8.16[11][14] | ~1.0[11] |
| Bethanechol | Guinea Pig Gastric Smooth Muscle | 8.52[11][14] | ~1.0[11] |
| Bethanechol | Guinea Pig Atria | >8.52 (Higher affinity than fundus)[15] | ~1.0[15] |
| Note: The pA₂ value is a widely accepted measure for quantifying competitive antagonism.[16] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the anticholinergic properties of atropine.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a non-labeled antagonist (atropine) by measuring its ability to displace a radiolabeled ligand from muscarinic receptors.[7][8]
Principle: This assay measures the competition between unlabeled atropine and a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to mAChRs in a membrane preparation. The concentration of atropine that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the Ki value.[7]
Materials:
-
Membrane Preparation: Homogenized tissue or cell membranes expressing the target muscarinic receptor subtype (e.g., from rat brain or CHO/HEK cells).[17][18]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used non-selective muscarinic antagonist.[7]
-
Test Compound: Atropine, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of unlabeled atropine or another muscarinic antagonist.[17]
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.[18]
-
Equipment: 96-well plates, cell harvester for rapid filtration, glass fiber filters (e.g., GF/C), and a liquid scintillation counter.[7][17]
Procedure:
-
Assay Setup: In a 96-well plate, add the following components in triplicate: assay buffer, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of unlabeled antagonist (for non-specific binding), or varying concentrations of atropine.[19]
-
Initiate Reaction: Add the membrane preparation (typically 50-100 µg protein) to each well to start the binding reaction.[17]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[17][18]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7][17]
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the atropine concentration.
-
Use non-linear regression to fit a sigmoidal curve to the data and determine the IC50 value.[7]
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Isolated Tissue Bath Experiments and Schild Analysis
Objective: To determine the functional potency (pA₂) of atropine as a competitive antagonist in an ex vivo tissue preparation.
Principle: This method involves generating a concentration-response curve (CRC) for a muscarinic agonist (e.g., acetylcholine, carbachol) on an isolated smooth muscle preparation (e.g., guinea pig ileum, rat duodenum).[20][21] The experiment is then repeated in the presence of fixed concentrations of atropine. A competitive antagonist like atropine will cause a parallel, rightward shift in the agonist's CRC without reducing the maximal response.[12][22] The magnitude of this shift is used to calculate the pA₂ value via a Schild plot.[11]
Materials:
-
Isolated Tissue: A section of smooth muscle rich in muscarinic receptors, such as rat or guinea pig ileum, colon, or bladder.[20][23][24]
-
Organ Bath: A temperature-controlled (e.g., 34-37°C) chamber containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[20][23]
-
Isometric Force Transducer: To measure tissue contraction.
-
Agonist: Acetylcholine or a more stable analog like carbachol or bethanechol.[14][21]
-
Antagonist: Atropine.
Procedure:
-
Tissue Preparation: Sacrifice the animal, dissect the desired tissue, and mount a segment in the organ bath under a small initial tension (e.g., 0.5-1 g).[20][23]
-
Equilibration: Allow the tissue to equilibrate for a set period (e.g., 30-60 minutes), with regular washes with fresh physiological salt solution.[20][22]
-
Control Agonist CRC: Generate a cumulative concentration-response curve for the agonist. Add increasing concentrations of the agonist to the bath, allowing the response to stabilize at each concentration until a maximal contraction is achieved.
-
Washout: Thoroughly wash the tissue to remove the agonist and allow it to return to its baseline resting tension.
-
Antagonist Incubation: Add a known, fixed concentration of atropine to the bath and allow it to incubate with the tissue for a set period (e.g., 30 minutes) to ensure equilibrium is reached.[1][20]
-
Second Agonist CRC: In the continued presence of atropine, generate a second cumulative CRC for the agonist.
-
Repeat: Repeat steps 4-6 with at least two other concentrations of atropine.
Data Analysis (Schild Plot):
-
Calculate EC₅₀: Determine the agonist concentration that produces 50% of the maximal response (EC₅₀) for each curve (control and in the presence of each atropine concentration).
-
Calculate Dose Ratio (DR): For each concentration of atropine used, calculate the dose ratio using the formula: DR = (EC₅₀ of agonist in presence of antagonist) / (EC₅₀ of agonist in absence of antagonist)
-
Construct Schild Plot: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of atropine (-log[Atropine]) on the x-axis.
-
Determine pA₂ and Slope: Perform a linear regression on the plotted points. The x-intercept of the regression line is the pA₂ value. The slope of the line should be approximately 1 for a competitive antagonist.[1][25]
Conclusion
The in vitro anticholinergic properties of atropine are well-characterized, defining its role as a potent, non-selective, and competitive antagonist of all five muscarinic acetylcholine receptor subtypes. The quantitative data derived from radioligand binding assays (Ki values) and functional isolated tissue experiments (pA₂ values) consistently demonstrate its high affinity and competitive mechanism of action. The experimental protocols detailed in this guide represent the foundational methodologies for assessing and quantifying the anticholinergic activity of atropine and other related compounds, providing essential data for pharmacological research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nursingcenter.com [nursingcenter.com]
- 5. mnba-journal.com [mnba-journal.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rjptsimlab.com [rjptsimlab.com]
- 23. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 24. In vitro examination of potentized atropine sulfate dilutions on the contractility of the isolated rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Pharmacological Use of Atropine: From Ancient Poison to Modern Research Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438), a tropane (B1204802) alkaloid, holds a significant place in the annals of pharmacology.[1] Extracted primarily from plants of the Solanaceae family, such as Deadly Nightshade (Atropa belladonna), jimsonweed (Datura stramonium), and mandrake (Mandragora officinarum), its journey spans from ancient cosmetic and poisonous applications to a cornerstone antagonist in autonomic nervous system research.[1][2][3] The name Atropa belladonna itself hints at its storied past: "Atropos," one of the three Fates in Greek mythology who cuts the thread of life, and "belladonna," Italian for "beautiful woman," alluding to its cosmetic use to dilate pupils.[4][5] This document provides a technical overview of atropine's historical role in pharmacological research, detailing its discovery, the elucidation of its mechanism of action, key experimental protocols, and the quantitative data that established its pharmacological profile.
Discovery and Isolation: Unveiling the Active Principle
The medicinal and toxic properties of belladonna preparations were known for centuries, used by ancient Hindus and Romans for various purposes, including anesthesia, often in combination with opium.[2][3][4] Cleopatra famously used extracts from Egyptian henbane to dilate her pupils for cosmetic effect in the 1st Century B.C.[2][4][5] However, the scientific investigation into its active component began much later.
The German chemist Friedlieb Ferdinand Runge was among the first to systematically study the mydriatic (pupil-dilating) effects of belladonna extracts in the early 19th century.[3][4][5][6] The pivotal breakthrough came in 1831 when the German pharmacist Heinrich F. G. Mein successfully isolated the active substance in a pure crystalline form, which he named atropine.[2][3][4][5] Nearly seven decades later, in 1901, the German chemist Richard Willstätter achieved the first total synthesis of atropine, a landmark achievement in organic chemistry that confirmed its structure.[3][4][5]
Early Pharmacological Investigations: Elucidating the Mechanism of Action
With pure atropine available, researchers could move beyond describing the effects of crude plant extracts to precisely investigating its physiological actions. These early experiments were fundamental in shaping our understanding of the autonomic nervous system.
Two key 19th-century studies laid the groundwork for identifying atropine's mechanism:
-
1867: Bezold and Bloebaum demonstrated that atropine could block the cardiac slowing effect of vagal nerve stimulation.[4][5] This was a critical observation, suggesting that atropine interfered with the neural control of the heart.
-
1872: Heidenhain showed that atropine prevented the salivary secretion typically produced by stimulating the chorda tympani, a nerve that innervates the salivary glands.[2][4][5]
These experiments collectively indicated that atropine acted as an antagonist at the junction between certain nerves and their effector organs (heart, glands). It was later understood that these were the sites of what we now call the parasympathetic nervous system. Atropine became an indispensable tool for pharmacologically dissecting the actions of this branch of the autonomic nervous system.[7]
The Muscarinic Acetylcholine (B1216132) Receptor: Atropine's Molecular Target
The effects observed by Bezold, Heidenhain, and others were eventually explained by the discovery of neurotransmitters and their receptors. Acetylcholine (ACh) was identified as the key neurotransmitter of the parasympathetic nervous system.[8] Its actions were found to be mediated by two main classes of receptors, named after the alkaloids that selectively activated them: muscarinic and nicotinic receptors.[9][10]
Atropine was found to be a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs) .[10][11][12][13] It physically binds to these receptors, preventing acetylcholine from binding and initiating a cellular response.[8] This blockade of parasympathetic signaling explains the wide range of atropine's effects: increased heart rate, decreased secretions, relaxation of smooth muscle, and pupil dilation.[7]
Molecular cloning has since identified five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors (GPCRs).[9][13] Atropine exhibits high affinity for all five subtypes, hence its classification as "non-selective."[13]
Historical Experimental Protocols
The following are detailed methodologies representative of the foundational experiments that characterized atropine's pharmacological action.
Protocol 1: Isolation of Atropine from Atropa belladonna (Acid-Base Extraction)
This protocol is based on the classic acid-base extraction principles used for isolating alkaloids from plant matter.[14]
-
Preparation of Plant Material: 100g of dried, powdered Atropa belladonna leaves are placed in a large flask.
-
Acidification: A solution of 5% sulfuric acid in 500 mL of ethanol (B145695) is added to the flask. The acidic solution protonates the atropine alkaloid, forming a water/ethanol-soluble salt.
-
Extraction: The mixture is refluxed for 2 hours to ensure complete extraction of the alkaloid salts. The mixture is then cooled and filtered to remove the solid plant material.
-
Solvent Removal: The ethanol is removed from the filtrate using a rotary evaporator, leaving an acidic aqueous solution.
-
Basification: The aqueous solution is cooled in an ice bath and slowly basified by adding a 20% sodium hydroxide (B78521) solution until the pH is approximately 10. This deprotonates the atropine salt, converting it back to its free base form, which is poorly soluble in water but soluble in organic solvents.
-
Liquid-Liquid Extraction: The basic aqueous solution is transferred to a separatory funnel, and 100 mL of diethyl ether is added. The funnel is shaken vigorously and allowed to settle. The top organic layer, containing the dissolved atropine free base, is collected. This extraction is repeated two more times with fresh diethyl ether.
-
Purification and Crystallization: The combined ether extracts are dried over anhydrous sodium sulfate (B86663) and then filtered. The ether is evaporated, yielding crude atropine. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield white crystalline atropine.[14]
Protocol 2: Demonstration of Vagal Blockade in a Frog Heart Preparation (after Bezold & Bloebaum, 1867)
This protocol describes a classic physiology experiment to demonstrate the effect of atropine on vagal control of the heart.
-
Animal Preparation: A frog is pithed to destroy the central nervous system while leaving the peripheral nerves and heart intact. The frog is secured to a dissection board, and the heart is exposed.
-
Heart Rate Measurement: A fine hook is attached to the apex of the ventricle and connected via a thread to a kymograph or modern force transducer to record the heart rate and force of contraction. A baseline heart rate is recorded for 5 minutes.
-
Vagus Nerve Stimulation: The vagus nerve is carefully isolated. A stimulating electrode is placed on the nerve. The nerve is stimulated with a low-frequency electrical pulse (e.g., 5 Hz, 1 ms (B15284909) duration, 2 V) for 30 seconds. A profound bradycardia (slowing of the heart rate) or complete cardiac arrest should be observed and recorded. The heart rate is allowed to return to baseline.
-
Atropine Administration: A solution of atropine sulfate (e.g., 1 mg/mL) is applied directly to the surface of the heart (e.g., 0.1 mL). The heart is allowed to stabilize for 10 minutes. An increase in the baseline heart rate may be observed due to the blockade of endogenous vagal tone.
-
Post-Atropine Vagal Stimulation: The vagus nerve is stimulated again using the exact same parameters as in Step 3.
-
Observation: The previously observed bradycardia or cardiac arrest is significantly attenuated or completely absent, demonstrating that atropine has blocked the effect of vagal nerve stimulation on the heart.
Quantitative Data from Pharmacological Research
The following tables summarize key quantitative data for atropine, established through decades of research that began with the foundational studies.
Table 1: Receptor Binding and Pharmacokinetic Properties
| Parameter | Value | Description | Source |
| Receptor Affinity (Ki) | 0.4 - 0.7 nM | Binding affinity for human muscarinic acetylcholine receptor subtypes (M1-M5). | [13] |
| Plasma Half-Life | ~2.5 hours | The time required for the plasma concentration of atropine to reduce by half. | [5][12] |
| Plasma Protein Binding | up to 50% | The fraction of atropine in the blood that is bound to plasma proteins. | [5] |
| Metabolism | Enzymatic hydrolysis | Primarily metabolized in the liver into metabolites like atropin-n-oxide and noratropine. | [12] |
| Excretion | Urine | Approximately 13% to 50% of a dose is excreted unchanged in the urine. | [12] |
Table 2: Data from Early Human and Clinical Research
| Study Type | Atropine Dose/Concentration | Key Finding | Source |
| Cognitive Performance | 1.5, 3.0, 6.0 mg/70 kg (IM) | Dose-dependent increase in errors and decrease in response rates in cognitive tasks. Effects peaked at 3-5 hours and resolved by 9 hours. | [15] |
| Psychoactivity | 2 or 4 mg/70 kg (IM) | Produced significant discriminable subjective effects and sedative-like effects, but had low abuse potential. | [16] |
| Early Myopia Control (ATOM 1 Study) | 1.0% topical solution | Myopia progression was -0.28 D in the treated eye vs. -1.20 D in the placebo eye over 2 years (a ~77% reduction). | [17] |
| Low-Dose Myopia Control (LAMP Study) | 0.05%, 0.025%, 0.01% topical | All concentrations were effective vs. placebo, with a dose-dependent response. 0.05% showed the best efficacy-to-side-effect profile. | [18] |
| Organophosphate Poisoning Antidote | 2 mg IM (initial adult dose) | Standard initial dose for treating moderate symptoms of nerve agent or pesticide poisoning. | [7] |
Conclusion: An Enduring Legacy in Pharmacology
The history of atropine is intrinsically linked to the history of pharmacology itself. From its origins as a mysterious plant extract, its isolation and characterization provided researchers with a powerful molecular probe. The early experiments with atropine were instrumental in uncovering the existence and function of the parasympathetic nervous system and the concept of chemical neurotransmission. Its role as a competitive antagonist at muscarinic receptors has made it an invaluable tool in basic research for decades, allowing for the pharmacological dissection of cholinergic pathways. Today, atropine remains an essential medicine for treating bradycardia and organophosphate poisoning and continues to be an active area of research, particularly in the management of myopia progression. Its journey from a "beautiful woman's" cosmetic to a life-saving drug and research tool underscores the profound impact of natural products on the development of modern medicine and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. eyemuseum.ranzco.edu [eyemuseum.ranzco.edu]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. eajem.com [eajem.com]
- 5. biomedpharmajournal.org [biomedpharmajournal.org]
- 6. scribd.com [scribd.com]
- 7. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 8. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Acetylcholine - Wikipedia [en.wikipedia.org]
- 11. reviewofmm.com [reviewofmm.com]
- 12. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. firsthope.co.in [firsthope.co.in]
- 15. Effects of atropine on the repeated acquisition and performance of response sequences in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Psychoactivity of atropine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. The Latest and Greatest Research on Atropine | Myopia Profile [myopiaprofile.com]
Methodological & Application
Application Notes and Protocols for Atropine Hydrochloride Solution Preparation in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a critical tool in biomedical research, particularly in in vivo studies, for its ability to inhibit the effects of the parasympathetic nervous system.[1][2] Proper preparation of atropine hydrochloride solutions is paramount to ensure experimental accuracy, reproducibility, and animal welfare. These application notes provide detailed protocols for the preparation, storage, and administration of this compound solutions for in vivo research applications.
Physicochemical Properties and Solubility
This compound's solubility is dependent on the solvent, temperature, and pH. The hydrochloride salt form generally enhances its aqueous solubility compared to the free base.
Table 1: Solubility of Atropine and its Salts in Various Solvents
| Solvent | Solubility | Conditions |
| Water | 2200 mg/L | 25 °C[3] |
| Water | Soluble | Sparingly soluble at room temperature, with improved dissolution upon heating.[4] |
| Ethanol | Very Soluble | -[3] |
| Ethanol | 16 mg/mL | -[5] |
| Dimethyl Sulfoxide (DMSO) | 14.29 mg/mL | With heating and sonication.[4] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | -[5] |
| Dimethyl Formamide | 2 mg/mL | -[5] |
| Chloroform | Slightly Soluble | -[3] |
| Ethyl Ether | Insoluble | -[3] |
| Glycerol | 35 mg/mL | - |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | -[5] |
Stability and Storage of Atropine Solutions
The stability of atropine solutions is influenced by storage temperature, light exposure, and pH.
Table 2: Stability of Atropine Solutions
| Solution Concentration and Vehicle | Storage Conditions | Stability Duration | Key Findings |
| 0.1 mg/mL in LDPE bottles | 25 °C | 6 months | Atropine concentrations remained above 94.7% of the initial concentration.[6][7] |
| 0.1, 1.0, 2.5, and 5.0 mg/mL in polyethylene (B3416737) eyedroppers | 5 °C and 25 °C | 6 months | Physicochemically stable with no significant changes in concentration, visual aspects, or pH.[8] |
| 0.4 mg/mL atropine sulfate (B86663) in plastic syringes | Room temperature | Up to 8 days | No change in concentration was noted.[6] |
| Atropine sulfate in plastic syringes | Room temperature | Up to 10 days | No decrease in atropine concentration was observed in admixtures.[9] |
| Aqueous solutions | Not specified | Not recommended for more than one day.[5] | - |
| Solid this compound | 2°C to 8°C | Long-term | Recommended for optimal long-term stability.[10] |
| Solid this compound | -20°C | ≥ 4 years | For maximum shelf life.[5][10] |
Note: Atropine is sensitive to light and should be stored in light-resistant containers.[3][10] For long-term storage of solid this compound, refrigeration is advised.[10]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a stock solution that can be further diluted to the desired final concentration for in vivo administration.
Materials:
-
This compound powder (pharmaceutical grade)
-
Sterile Water for Injection or 0.9% Sodium Chloride (Normal Saline)
-
Sterile 0.22 µm syringe filters
-
Sterile vials for storage
-
Vortex mixer
-
Analytical balance and weighing paper
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of sterile Water for Injection or normal saline.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Add the remaining solvent to reach the final desired volume and concentration.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Label the vial with the compound name, concentration, date of preparation, and storage conditions.
-
Store the stock solution at 2-8°C and protect from light. It is recommended to use freshly prepared solutions or solutions stored for no longer than a few days at 4°C.
Protocol 2: In Vivo Administration of this compound Solution
The route of administration and dosage of this compound will vary depending on the animal model and the specific research question.
Administration Routes:
-
Intravenous (IV): Preferred route for rapid onset of action.[1] Administer as a slow bolus over at least one minute.[11]
-
Intramuscular (IM): Inject into a large muscle mass.[12]
-
Subcutaneous (SC): Inject under the skin.[13]
-
Intraperitoneal (IP): A common route for administration in small animal models.
Dosage Guidelines: Dosages can vary significantly. The following are examples from the literature and should be adapted for specific experimental needs.
Table 3: Exemplary In Vivo Dosages of Atropine
| Application | Species | Dosage | Administration Route |
| Premedication for Anesthesia | Adult Human | 0.4-0.6 mg | IV/IM/SC[14] |
| Premedication for Anesthesia | Pediatric Human (>5 kg) | 0.01-0.02 mg/kg (max 0.4 mg) | IV/IM/SC[14] |
| Sinus Bradycardia | Adult Human | 0.5-1 mg, up to 3 mg total | IV[14] |
| Sinus Bradycardia | Pediatric Human | 0.02 mg/kg (min 0.1 mg, max 0.5-1 mg) | IV/IO[14] |
| Organophosphate Poisoning | Adult Human | 2 mg, repeat as needed | IM or slow IV[13] |
| Organophosphate Poisoning | Pediatric Human | 0.02-0.05 mg/kg | IM or slow IV[13] |
| Antagonism of Acetylcholine | Rat (ex vivo) | 3.45, 11.40, and 34.55 nM | In organ bath[15] |
Important Considerations:
-
Always start with a low dose and titrate to effect, especially in new experimental models.
-
Monitor animals closely for any adverse effects, such as urinary retention, dry mouth, constipation, dizziness, headache, pupil dilation, and tachycardia.[13]
-
Ensure that all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
Visualization of Experimental Workflow
Caption: Workflow for this compound Solution Preparation and In Vivo Administration.
References
- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. benchchem.com [benchchem.com]
- 11. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 12. pdr.net [pdr.net]
- 13. ATROPINE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 14. AtroPen (atropine IV/IM) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atropine-Induced Mydriasis in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing mydriasis (pupil dilation) in rodent models using atropine (B194438), a non-selective muscarinic antagonist. This procedure is a common requirement for ophthalmic examinations, studies of autonomic nervous system function, and in the investigation of potential new mydriatic or miotic agents.
Mechanism of Action
Atropine blocks the action of acetylcholine (B1216132) at muscarinic receptors in the iris sphincter muscle.[1][2] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, typically causes the iris sphincter to contract, resulting in pupillary constriction (miosis). By inhibiting this action, atropine allows the opposing sympathetic stimulation of the iris dilator muscle to dominate, leading to mydriasis.[1][3]
Signaling Pathway of Atropine-Induced Mydriasis
Caption: Signaling pathway of atropine's antagonism at the M3 muscarinic receptor.
Experimental Protocols
Materials
-
Atropine sulfate (B86663) solution (0.1% to 1% in sterile saline)[4][5]
-
Sterile saline (for control group)
-
Micropipette or dropper
-
Rodent restrainer
-
Digital camera with macro lens or a specialized pupillometry system[6][7]
-
Digital calipers (optional, for manual measurement)[9]
-
Anesthesia (if required for imaging, e.g., ketamine/xylazine)[10]
Experimental Workflow
Caption: General experimental workflow for atropine-induced mydriasis studies.
Detailed Methodologies
1. Animal Handling and Acclimation:
-
House animals in a controlled environment with a standard light-dark cycle.
-
Allow animals to acclimate to the experimental room for at least 10 minutes before starting the procedure.[6]
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Baseline Pupil Measurement:
-
To avoid the pupillary light reflex, conduct all measurements under dim red light, which does not typically induce pupil constriction in rodents.[7][8]
-
Gently restrain the animal. For mice, this can be done by grasping the neck.[4] For rats, appropriate restraint devices can be used.
-
Using a pupillometer or a digital camera with a macro lens, capture a clear image of the eye.
-
Measure the baseline pupil diameter. Ensure the measurement method is consistent across all animals and time points.
3. Atropine Administration:
-
Topical Administration (Eye Drops):
-
Systemic Administration (Injection):
4. Time Course of Mydriasis:
-
After administration, measure the pupil diameter at regular intervals to determine the onset, peak, and duration of mydriasis.
-
Suggested time points for topical administration include 20, 40, 60, 120, 180, 240, 300, and 360 minutes post-instillation.[9]
-
For longer-term studies, especially with higher concentrations of atropine, measurements can be taken daily.[11] In mice, the effects of a single drop of 1% atropine can last for several days.[4]
5. Data Analysis:
-
Pupil diameter can be expressed as an absolute value (in mm) or as a percentage change from the baseline measurement.
-
Compare the pupil diameters of the atropine-treated eyes with the vehicle-treated control eyes.
-
Statistical analysis, such as t-tests or ANOVA, should be used to determine the significance of the observed effects.
Quantitative Data Summary
The following table summarizes key parameters from various studies on atropine-induced mydriasis in rodent models.
| Parameter | Rodent Model | Atropine Dose/Concentration | Route of Administration | Key Findings | Citation |
| Duration of Mydriasis | C57BL/6 Mice | 0.1%, 0.5%, 1% | Topical (single drop) | Complete suppression of pupil response within 1 minute. Recovery was slow and took approximately 10 days for all concentrations. | [4] |
| Duration of Mydriasis | C57BL/6 Mice | 1% | Topical (single drop) | Complete suppression of pupil response with no significant recovery over a two-week observation period. | [11] |
| Mydriasis Induction | Rats | 1% | Topical (two drops) | Persistent mydriasis observed at 48 hours in control rats. | [5] |
| Systemic Dosage | Rats | 0.05 mg/kg to 0.5 mg/kg | SQ, IM | Effective for producing systemic anticholinergic effects. | [12] |
| Low-Dose Effects | Not Specified | 0.001% | Topical | Can induce mydriasis without causing paralysis of accommodation. | [14] |
| Anesthesia Interaction | C57BL/6 Mice | Not specified | Topical | Ketamine/xylazine anesthesia alone caused maximal mydriasis, which was not enhanced by subsequent atropine administration. | [10] |
Note: The effectiveness and duration of atropine-induced mydriasis can be influenced by factors such as the animal's strain, age, and pigmentation.[7][15] Albino rodents may exhibit different responses compared to pigmented animals.[7][8] Therefore, it is essential to establish baseline parameters and appropriate dosages for the specific rodent model being used.
References
- 1. Mydriasis - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pupillographic evaluation of the time course of atropine effects in the mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct and consensual murine pupillary reflex metrics: Establishing normative values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pupillary function test in rat: Establishment of imaging setup and pharmacological validation within modified Irwin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Duration of Mydriasis Produced by 0.5% and 1% Tropicamide in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical Mydriatics Affect Light-Evoked Retinal Responses in Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of unilateral topical atropine on binocular pupil responses and eye growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atropine Sulfate – Rat Guide [ratguide.com]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. [Atropine-induced relaxation mydriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose Dependent Effects of Atropine on Static and Dynamic Pupil and Accommodation Metrics in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atropine Hydrochloride in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing atropine (B194438) hydrochloride in primary cell culture experiments. This document outlines the mechanism of action of atropine, its effects on various primary cell types, and detailed protocols for common experimental procedures.
Application Notes
Introduction to Atropine Hydrochloride
Atropine is a naturally occurring tropane (B1204802) alkaloid extracted from plants of the nightshade family, such as Atropa belladonna.[1] It is a competitive, reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As a non-selective antagonist, it blocks the action of acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[2] This blockade of the parasympathetic nervous system leads to a variety of physiological effects, making atropine a widely used drug in medicine. In the context of primary cell culture, this compound is a valuable tool for investigating cholinergic signaling pathways and their roles in cellular processes.
Mechanism of Action
Atropine functions by competitively binding to muscarinic acetylcholine receptors, thereby preventing the neurotransmitter acetylcholine from binding and eliciting a cellular response. Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of cellular functions.[2] The M1, M3, and M5 subtypes are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium. The M2 and M4 subtypes are coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[2] By blocking these receptors, atropine can inhibit or alter these downstream signaling events, allowing researchers to study the role of muscarinic signaling in their specific primary cell model.
Data Presentation
The following tables summarize the quantitative effects of this compound on various primary cell types as reported in the literature.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Primary Cell Type | Atropine Concentration | Treatment Duration | Assay | Observed Effect | Citation |
| Human Corneal Epithelial Cells | > 0.3125 g/L | Dose- and time-dependent | MTT Assay, EdU incorporation | Decreased cell viability and proliferation; G1/S phase arrest. | |
| Human Corneal Endothelial Cells | > 0.3125 g/L | Dose- and time-dependent | MTT Assay | Decreased cell viability. | |
| Rabbit Aortic Smooth Muscle Cells | 20.6-185.2 µmol/L (in Ca2+-free medium) | Not specified | Cell Growth | Stimulated cell growth. | |
| Rabbit Aortic Smooth Muscle Cells | 555.7-1666.7 µmol/L (in Ca2+-free medium) | Not specified | Cell Growth | Inhibited cell growth. | |
| Chick Sclera Fibroblasts | 0.1-100 µM | Not specified | BrdU incorporation | Inhibited cell proliferation. | |
| Mouse Retinal Ganglion Cells | < 0.5 µM | Not specified | Electrophysiology | No significant effect on cell signaling. | |
| Mouse Retinal Ganglion Cells | 50 µM | 3 minutes | Electrophysiology | Changed firing pattern (increased inter-spike interval). | |
| Breast Cancer Cell Lines (MDA-MB-231, T47D) | > 10 µM | 24, 48, 72 hours | MTT Assay | Reduced cell viability (IC50 ~15 µM). | |
| Normal Breast Cell Lines | > 50 µM | 48 hours | MTT Assay | Reduced cell viability (IC50 > 50 µM). |
Table 2: Effects of this compound on Apoptosis
| Primary Cell Type | Atropine Concentration | Treatment Duration | Assay | Observed Effect | Citation |
| Human Corneal Epithelial Cells | > 0.3125 g/L | Dose- and time-dependent | Annexin V/PI, DNA fragmentation | Induced apoptosis via a death receptor-mediated, mitochondrion-dependent pathway. | |
| Human Corneal Endothelial Cells | 2.5 g/L | Dose- and time-dependent | Annexin V/PI, Caspase activation | Induced apoptosis via a death receptor-mediated, mitochondrion-dependent pathway. |
Table 3: Electrophysiological and Functional Effects of this compound
| Primary Cell Type | Atropine Concentration | Assay | Observed Effect | Citation | | :--- | :--- | :--- | :--- | | Rat Nodose Ganglion Neurons | 5 µM | Whole-cell patch-clamp | Competitively antagonized 5-HT3 receptor-mediated inward current. |[3] | | Rabbit Thoracic Aorta Strips | up to 100 µmol/L | Muscle Contraction Assay | Depressed contraction induced by CaCl2 and KCl. | | | Isolated Mouse Ventricular Cardiomyocytes | Not specified | Sarcomere shortening | Enhanced the positive inotropic effect of isoproterenol. | | | Rat Atrial Muscle | 5 x 10⁻⁷ - 1.5 x 10⁻⁶ M | Contractility Assay | Produced a positive inotropic effect in endotoxin-induced shock. | |
Experimental Protocols
Preparation of this compound Stock Solution
Atropine sulfate (B86663) is recommended for its higher solubility in aqueous solutions compared to atropine base.[4]
Materials:
-
Atropine sulfate powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
Protocol:
-
Calculate the required amount of atropine sulfate to prepare a stock solution of desired concentration (e.g., 10 mM).
-
In a sterile environment (e.g., a biological safety cabinet), dissolve the atropine sulfate powder in the appropriate volume of sterile PBS or culture medium.
-
Gently vortex or mix until the powder is completely dissolved. For higher concentrations, gentle warming may be necessary.[4]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
General Primary Cell Culture and Atropine Treatment
Materials:
-
Primary cells of interest
-
Complete cell culture medium appropriate for the cell type
-
Cell culture flasks or plates
-
This compound stock solution
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture primary cells according to standard protocols for the specific cell type. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Seed the primary cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction).
-
Allow the cells to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., PBS).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
Cell Viability Assessment using MTT Assay
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following atropine treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Cells cultured in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
After atropine treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Intracellular Calcium Mobilization Assay
Materials:
-
Primary cells cultured on black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Fluorescence plate reader with kinetic reading and injection capabilities
Protocol:
-
Seed primary cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in HBSS with HEPES. If using, add probenecid (e.g., 2.5 mM).
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Prepare a separate plate with this compound and any agonists to be tested at 2X the final desired concentration in HBSS with HEPES.
-
Place both plates in the fluorescence plate reader.
-
Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Program the instrument to inject the atropine/agonist solution and continue recording the fluorescence signal kinetically for 2-3 minutes.
-
Analyze the data by measuring the change in fluorescence intensity over time.
Visualizations
Caption: Experimental workflow for using this compound in primary cell culture.
Caption: Muscarinic receptor signaling pathways and the inhibitory action of atropine.
Caption: Proposed pathway for atropine-induced apoptosis in human corneal epithelial cells.
References
- 1. Development and Application of Human Renal Proximal Tubule Epithelial Cells for Assessment of Compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. The effect of atropine on the activation of 5-hydroxytryptamine3 channels in rat nodose ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Atropine Receptor Binding Assay: Application Notes and Protocols for Radioligand Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the binding affinity of atropine (B194438) to muscarinic acetylcholine (B1216132) receptors (mAChRs) using a competitive radioligand binding assay. This technique is fundamental in pharmacology for characterizing the interaction of a test compound with its receptor.
Introduction
Atropine is a competitive antagonist of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) integral to a wide range of physiological functions. Understanding the binding affinity of atropine for the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its pharmacological profile. Radioligand binding assays are a gold-standard method for quantifying these interactions, enabling the determination of key parameters such as the inhibition constant (Ki).
This protocol describes a competitive binding assay where the unlabeled test compound, atropine, competes with a radiolabeled ligand, [³H]-N-methylscopolamine ([³H]-NMS), for binding to muscarinic receptors expressed in cell membranes. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the test compound's affinity for the receptor.
Quantitative Data Summary
The binding affinity of atropine for each of the five human muscarinic receptor subtypes is summarized in the table below. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Atropine Ki (nM) |
| M1 | 1.27 ± 0.36[1] |
| M2 | 3.24 ± 1.16[1] |
| M3 | 2.21 ± 0.53[1] |
| M4 | 0.77 ± 0.43[1] |
| M5 | 2.84 ± 0.84[1] |
Muscarinic Receptor Signaling Pathways
Muscarinic receptors couple to different G-protein families to initiate distinct intracellular signaling cascades. M1, M3, and M5 receptors typically couple through Gαq/11 to activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). In contrast, M2 and M4 receptors couple through Gαi/o to inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Caption: General signaling pathways for muscarinic acetylcholine receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the steps for determining the binding affinity (Ki) of atropine for a specific muscarinic receptor subtype using a competitive binding assay with [³H]-NMS.
Materials and Reagents
-
Receptor Source: Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) with a high specific activity (e.g., >70 Ci/mmol).
-
Test Compound: Atropine sulfate.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Cell harvester for rapid filtration.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA assay).
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Procedure
-
Membrane Preparation:
-
Homogenize cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C in aliquots.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation on ice and dilute to the desired concentration in Assay Buffer.
-
Prepare serial dilutions of atropine in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Prepare the [³H]-NMS solution in Assay Buffer at a concentration close to its Kd value for the receptor subtype being tested (typically 0.1-1.0 nM).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [³H]-NMS, 50 µL of Assay Buffer, and 150 µL of the diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [³H]-NMS, 50 µL of 1 µM atropine, and 150 µL of the diluted membrane preparation.
-
Competition Binding: 50 µL of [³H]-NMS, 50 µL of each atropine dilution, and 150 µL of the diluted membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (typically 60-90 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester.
-
Rapidly wash the filters with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mat, place it in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the atropine concentration.
-
Fit the data using non-linear regression analysis to a one-site competition model to determine the IC₅₀ value (the concentration of atropine that inhibits 50% of the specific binding of [³H]-NMS).
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand ([³H]-NMS) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
References
Atropine Response Test in Canine Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting the Atropine Response Test (ART) in canine models for cardiovascular research. This test is a critical diagnostic and research tool for assessing autonomic tone and investigating the mechanisms of bradyarrhythmias.
Introduction
The Atropine Response Test (ART) is a pharmacological challenge used to evaluate the influence of the parasympathetic nervous system on the canine heart.[1][2] Atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, blocks the effects of the vagus nerve on the sinoatrial (SA) and atrioventricular (AV) nodes.[3][4][5] The resulting changes in heart rate and rhythm help differentiate between bradycardia caused by high vagal tone and that resulting from intrinsic cardiac conduction system disease, such as sick sinus syndrome.[2][6][7]
Mechanism of Action
Atropine non-selectively blocks muscarinic acetylcholine receptors (M1, M2, M3, M4).[8] In the heart, the M2 receptors are predominant.[5][9] Vagal stimulation releases acetylcholine (ACh), which binds to these M2 receptors on the SA and AV nodes. This binding has two primary inhibitory effects: it opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and it inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[10] Both actions decrease the firing rate of the SA node and slow conduction through the AV node, resulting in a lower heart rate.[5][10]
Atropine competitively blocks the binding of ACh to M2 receptors, thereby preventing these inhibitory effects and allowing for an increase in heart rate and AV conduction velocity.[3][4]
Signaling Pathway of Atropine's Muscarinic Antagonism in Cardiomyocytes
References
- 1. 9+ Dog's Atropine Response Test: What to Expect [jitsi.cmu.edu.jm]
- 2. 🌐 Atropine Response Test: What, Why, When, and How - CardioBird [cardiobird.com]
- 3. idexx.com [idexx.com]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. petscare.com [petscare.com]
- 7. Access Restricted, But More Awaits! [georestrictions.petscare.com]
- 8. Scopolamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Atropine Hydrochloride as a Positive Control in Antagonist Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438), an alkaloid derived from Atropa belladonna, is a well-characterized competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its hydrochloride salt is frequently employed as a positive control in antagonist screening assays due to its high affinity and non-selective nature across the five muscarinic receptor subtypes (M1-M5).[2][4] These receptors are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes, making them attractive targets for drug discovery.[5][6] The use of atropine hydrochloride provides a reliable benchmark for the validation of assay performance and the characterization of novel antagonist compounds.
Mechanism of Action
This compound functions as a competitive and reversible antagonist at all five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5).[1][7] It acts by binding to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing ACh from activating the receptor and initiating downstream signaling cascades.[8][9] This blockade of parasympathetic nervous system effects leads to various physiological responses, including increased heart rate, reduced secretions, and relaxation of smooth muscles.[10] The competitive nature of its antagonism means that its inhibitory effect can be surmounted by increasing the concentration of the agonist.[8]
Muscarinic receptors are coupled to different G-proteins, leading to distinct intracellular signaling pathways upon activation. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][11] This results in an increase in intracellular calcium levels.[12] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][13] Atropine, by blocking the initial receptor activation, effectively inhibits all of these downstream events.
Applications in Antagonist Screening
This compound serves several critical functions in antagonist screening assays:
-
Positive Control: It provides a robust and reproducible inhibitory signal, confirming that the assay system (e.g., cells, membranes, reagents) is functioning correctly.
-
Reference Compound: The potency of test compounds (e.g., their IC50 or Ki values) can be compared to that of atropine, providing a standardized measure of their antagonist activity.
-
Determination of Non-Specific Binding: In radioligand binding assays, a high concentration of atropine is used to saturate all specific binding sites, allowing for the quantification of non-specific binding of the radioligand.[14][15]
Data Presentation: this compound Binding Affinities and Potency
The following tables summarize the binding affinities (Ki) and inhibitory potencies (IC50) of atropine for the human muscarinic receptor subtypes. These values are compiled from various in vitro studies and serve as a reference for expected outcomes in antagonist screening assays.
Table 1: this compound Binding Affinities (Ki) for Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 1.27 ± 0.36 | [4] |
| M2 | 3.24 ± 1.16 | [4] |
| M3 | 2.21 ± 0.53 | [4] |
| M4 | 0.77 ± 0.43 | [4] |
| M5 | 2.84 ± 0.84 | [4] |
Table 2: this compound Inhibitory Potency (IC50) for Human Muscarinic Receptors
| Receptor Subtype | Assay Type | IC50 (nM) | Reference |
| M1 | Radioligand Binding | 2.22 ± 0.60 | [4] |
| M2 | Radioligand Binding | 4.32 ± 1.63 | [4] |
| M2 | IP1 Accumulation | 8.13 | [16] |
| M3 | Radioligand Binding | 4.16 ± 1.04 | [4] |
| M4 | Radioligand Binding | 2.38 ± 1.07 | [4] |
| M5 | Radioligand Binding | 3.39 ± 1.16 | [4] |
Mandatory Visualizations
Caption: Muscarinic Receptor Signaling Pathways and Atropine Inhibition.
Caption: General Workflow for an Antagonist Screening Assay.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype using atropine as a positive control.
Materials:
-
Cell membranes from a cell line stably expressing a human muscarinic receptor subtype (e.g., CHO or HEK cells).[14]
-
Radioligand: e.g., [³H]-N-methylscopolamine ([³H]-NMS).[14]
-
Test compound stock solution.
-
Positive Control: this compound stock solution.
-
Non-specific Binding Control: High concentration of unlabeled atropine (e.g., 1-10 µM).[14]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[14]
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Preparation of Reagents:
-
Dilute the cell membranes in ice-cold assay buffer to a concentration optimized for the assay.
-
Prepare serial dilutions of the test compound.
-
Prepare a dilution of atropine to be used as the positive control (typically at its known IC50 concentration).
-
Prepare the radioligand solution in assay buffer at a concentration close to its dissociation constant (Kd).
-
Prepare the non-specific binding (NSB) control solution with a high concentration of atropine.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding (TB) wells: Add assay buffer.
-
Non-specific Binding (NSB) wells: Add the NSB control solution.
-
Test Compound wells: Add the respective dilutions of the test compound.
-
Positive Control wells: Add the positive control atropine solution.
-
-
Reaction:
-
To all wells, add the radioligand solution.
-
Initiate the binding reaction by adding the diluted cell membrane suspension to all wells.
-
The final assay volume is typically 250 µL.[14]
-
-
Incubation:
-
Seal the plate and incubate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[14]
-
-
Termination and Filtration:
-
Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.[14]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from the average TB counts.
-
Determine the percentage of specific binding for each concentration of the test compound and atropine.
-
Plot the percentage of specific binding against the log concentration of the antagonist and fit the data using non-linear regression to determine the IC50 value.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.[12]
-
Protocol 2: Functional Assay - Calcium Mobilization
This protocol outlines a functional assay to measure the antagonist activity of a test compound on Gq/11-coupled muscarinic receptors (M1, M3, M5) by monitoring changes in intracellular calcium, with atropine as a positive control.
Materials:
-
Cells stably expressing a Gq/11-coupled human muscarinic receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]
-
Test compound stock solution.
-
Positive Control: this compound stock solution.
-
Agonist: Acetylcholine or carbachol.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Preparation:
-
Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye solution according to the manufacturer's protocol.
-
Incubate the plate to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and the atropine positive control in the assay buffer.
-
Add the compound dilutions to the respective wells of the cell plate.
-
Incubate for a defined period (pre-incubation) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Place the assay plate into the fluorescence plate reader.
-
Record the basal fluorescence signal.
-
Add a pre-determined concentration (e.g., EC80) of the agonist to all wells.
-
Immediately begin kinetic measurement of the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the percentage of inhibition of the agonist-induced response for each concentration of the test compound and atropine.
-
Plot the percentage of inhibition against the log concentration of the antagonist and fit the data using non-linear regression to determine the IC50 value.
-
Compare the IC50 of the test compound to that of atropine.[17]
-
References
- 1. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 11. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Constructing a Dose-Response Curve of Atropine in Isolated Tissue Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a detailed protocol for constructing a dose-response curve for atropine (B194438), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, using an isolated tissue preparation. This in vitro pharmacological assay is fundamental for characterizing the potency and mechanism of action of atropine and similar anticholinergic drugs. The protocol focuses on the widely used guinea pig ileum preparation, a smooth muscle tissue rich in muscarinic receptors, which contracts in response to cholinergic agonists like acetylcholine (ACh).
Atropine, as a competitive antagonist, binds reversibly to muscarinic receptors, thereby preventing ACh from binding and eliciting a contractile response.[1] This antagonism results in a rightward shift of the agonist's concentration-response curve without a change in the maximal response, a hallmark of competitive antagonism.[2][3] By quantifying this shift, we can determine the affinity of atropine for the muscarinic receptors, often expressed as a pA2 value.[4][5] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.[6]
Signaling Pathway of Acetylcholine and Atropine
Acetylcholine released from parasympathetic nerves binds to muscarinic M3 receptors on smooth muscle cells of the ileum. This binding activates a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction.
Atropine acts as a competitive antagonist by binding to the same muscarinic receptors as acetylcholine, but it does not activate the downstream signaling pathway.[7][8][9] By occupying the receptor binding sites, atropine prevents acetylcholine from binding and initiating the contractile response.
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by atropine.
Experimental Protocols
Materials and Reagents
-
Physiological Salt Solution (PSS): Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0). The solution should be freshly prepared and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[6][12]
-
Agonist: Acetylcholine (ACh) chloride
-
Antagonist: Atropine sulfate
-
Equipment:
Tissue Preparation and Mounting
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Open the abdomen and locate the terminal ileum.
-
Carefully excise a segment of the ileum and place it in a petri dish containing pre-warmed and aerated Tyrode's solution.[6]
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.[6]
-
Cut a 2-3 cm long piece of the ileum.
-
Tie one end of the tissue segment to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.[6]
-
The tissue should be submerged in the organ bath containing Tyrode's solution, maintained at 37°C, and continuously bubbled with carbogen.[6]
Experimental Workflow
Caption: Step-by-step workflow for the atropine dose-response experiment.
Protocol for Dose-Response Curve Construction
-
Equilibration: Allow the mounted tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram. During this period, change the bathing solution every 15-20 minutes.[6]
-
Control Agonist Concentration-Response Curve (CRC):
-
Record a stable baseline of the tissue's spontaneous activity.
-
Construct a cumulative concentration-response curve for acetylcholine. Add increasing concentrations of ACh to the organ bath in a stepwise manner (e.g., from 10⁻⁹ M to 10⁻³ M).
-
Allow the response to each concentration to reach a plateau before adding the next higher concentration.
-
Continue until a maximal response is achieved (i.e., further increases in ACh concentration do not increase the response).[6]
-
-
Antagonist Incubation:
-
Wash the tissue repeatedly with fresh Tyrode's solution to remove the agonist and allow the tissue to return to its baseline.
-
Add a specific concentration of atropine to the organ bath and allow it to incubate with the tissue for a predetermined period (typically 30-60 minutes) to reach equilibrium.[6]
-
-
Agonist CRC in the Presence of Antagonist:
-
While the atropine is still present in the bath, repeat the cumulative concentration-response curve for acetylcholine as described in step 2.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue thoroughly to remove both the agonist and antagonist.
-
Repeat steps 3 and 4 with at least two other concentrations of atropine.
-
Data Presentation and Analysis
The quantitative data obtained from the experiment should be summarized in tables for clear comparison.
Raw Data Summary
| Acetylcholine Concentration (M) | Response (Control) (% of Max) | Response (with Atropine [X] M) (% of Max) | Response (with Atropine [Y] M) (% of Max) |
| 1 x 10⁻⁹ | |||
| 1 x 10⁻⁸ | |||
| 1 x 10⁻⁷ | |||
| 1 x 10⁻⁶ | |||
| 1 x 10⁻⁵ | |||
| 1 x 10⁻⁴ | |||
| 1 x 10⁻³ |
Calculated Parameters
| Condition | EC50 (M) | Log EC50 | Dose Ratio (DR) | log(DR-1) |
| Control (ACh alone) | 1 | - | ||
| ACh + Atropine [X] M | ||||
| ACh + Atropine [Y] M | ||||
| ACh + Atropine [Z] M |
Data Analysis Steps
-
Plot Dose-Response Curves: Plot the percentage of maximal response against the logarithm of the acetylcholine concentration for the control and for each atropine concentration. This will typically generate sigmoidal curves.[14][15]
-
Determine EC50 Values: From the dose-response curves, determine the EC50 value (the molar concentration of the agonist that produces 50% of the maximal response) for each condition.[14]
-
Calculate Dose Ratios (DR): The dose ratio is a measure of the magnitude of the rightward shift of the dose-response curve. It is calculated as: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist alone)[6]
-
Construct a Schild Plot: A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.[6][16]
-
Determine pA2 and Schild Slope: Perform a linear regression on the Schild plot.
-
The pA2 value is the x-intercept of the regression line. It represents the negative logarithm of the molar concentration of the antagonist that would produce a dose ratio of 2.[6]
-
The Schild slope is the slope of the regression line. For a truly competitive antagonist, the slope should be equal to 1.0.[6]
-
Caption: Relationship between dose-response curves and the resulting Schild plot for pA2 determination.
Conclusion
This protocol provides a comprehensive guide for constructing a dose-response curve for atropine in an isolated tissue preparation. By following these procedures, researchers can obtain reliable and reproducible data to characterize the pharmacological properties of atropine and other muscarinic receptor antagonists. The accurate determination of parameters such as EC50 and pA2 is crucial for understanding the potency and mechanism of action of these compounds in drug discovery and development.
References
- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Expt. 9 Effect of atropine on DRC of acetylcholine using rat ileum | PPTX [slideshare.net]
- 4. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuron.mefst.hr [neuron.mefst.hr]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 8. Atropine's Mechanism of Action [medicoverhospitals.in]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. virtualpharmacologylab.com [virtualpharmacologylab.com]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 15. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 16. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Atropine Hydrochloride Stability & Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of atropine (B194438) hydrochloride in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for atropine hydrochloride in an aqueous solution?
This compound in aqueous solutions primarily degrades through two main pathways:
-
Hydrolysis: This is an ester hydrolysis reaction that breaks down atropine into tropic acid and tropine (B42219).[1] This pathway is predominant under acidic conditions.[1]
-
Dehydration: This pathway involves the elimination of a water molecule from atropine to form apoatropine (B194451) (also known as atropamine).[1][2] Dehydration is favored in neutral to basic (alkaline) conditions or when the solution is exposed to heat.[1][2] Apoatropine is considered a major degradation product.[2][3]
Q2: What are the major degradation products of this compound?
The principal degradation products identified in stability studies are:
-
Apoatropine (Atropamine): The product of dehydration.[1][2][4]
-
Atropine-N-oxide and Noratropine: Products of oxidative degradation.[1]
Apoatropine itself can further hydrolyze to form tropine and atropic acid or form dimers like belladonnine.[1]
Q3: How do pH, temperature, and light affect the stability of this compound solutions?
The stability of this compound is significantly influenced by pH, temperature, and light exposure.
-
pH: The pH of the aqueous solution is a critical factor. Atropine is most stable in acidic conditions, typically between pH 2 and 4.[5][6] As the pH increases towards neutral (pH 7-8) and alkaline (pH > 8) conditions, the rate of degradation increases significantly, with dehydration to apoatropine becoming more prominent.[1][2][4] Minimum hydrolysis occurs at approximately pH 3.5.[7] Some studies have noted that unbuffered solutions of atropine are more stable than buffered ones.[1]
-
Temperature: Elevated temperatures accelerate the degradation of atropine. Thermal stress promotes the dehydration of atropine to apoatropine.[1] Studies have shown that high temperatures, such as those used in gas chromatography inlets (around 250°C), can cause significant thermal degradation.[1] For storage, refrigeration (2-8°C) is often recommended to enhance stability, especially for long-term storage.[6][8][9]
-
Light: this compound is sensitive to light.[8] Photodegradation can occur upon exposure to UV or visible light, leading to the formation of various photolytic products.[1] Therefore, it is crucial to protect solutions from light by using amber-colored or opaque containers.[8]
Q4: What are the recommended storage conditions for this compound aqueous solutions?
To ensure the stability of this compound aqueous solutions, the following storage conditions are recommended:
-
Temperature: For long-term stability, refrigeration at 2°C to 8°C is advised.[8][9] Some sources recommend storage at -20°C for maximum shelf life.[8] Standard room temperature (20°C to 25°C) may be acceptable for short-term use, but degradation can occur over extended periods.[6][10][11][12]
-
Light Protection: Solutions should always be protected from light by storing them in amber or opaque containers.[8]
-
pH: Maintain a slightly acidic pH (ideally around 3.5) to minimize hydrolysis and dehydration.[7]
-
Container: Use tightly sealed containers to prevent contamination and solvent evaporation.[10]
Troubleshooting Guides
Issue: Unexpected Peaks in HPLC Chromatogram
Possible Cause: Degradation of the this compound sample.
Troubleshooting Steps:
-
Identify Common Degradants: Compare the retention times of the unexpected peaks with those of known atropine degradation product standards, such as tropic acid, tropine, and apoatropine.[4]
-
Spike the Sample: To confirm the identity of a suspected degradation product, spike a portion of your sample with a pure standard of that compound. If the peak height of the unknown increases without the appearance of a new peak, it confirms the identity.
-
Perform Forced Degradation: Subject a fresh this compound standard solution to forced degradation conditions (e.g., heat, acid, base, oxidation) to intentionally generate degradation products.[1] Analyze the stressed sample by HPLC to see if any of the generated peaks match the retention times of the unexpected peaks in your experimental sample.
-
Review Storage and Handling: Verify that the sample was stored under the recommended conditions (refrigerated, protected from light, appropriate pH). Improper storage is a common cause of degradation.[6][8]
-
Check Blank and Mobile Phase: Inject a blank (solvent) and the mobile phase to ensure that the unexpected peaks are not artifacts from the solvent or the HPLC system.
Issue: Loss of Potency or Inconsistent Results
Possible Cause: Degradation of the this compound stock solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Atropine solutions, especially at low concentrations, can degrade over time.[6] It is best practice to prepare fresh solutions daily or to validate the stability of your stock solution over its intended use period.[8]
-
Verify Stock Solution Integrity: If you are using an older stock solution, re-analyze its concentration and purity using a validated analytical method like HPLC.
-
Evaluate Formulation Components: If your solution contains excipients, ensure they are compatible with this compound. Some excipients can alter the pH or catalyze degradation.[13][14][15]
-
Control Environmental Factors: Ensure that the pH of the solution is within the optimal stability range (acidic) and that the solution is protected from light and high temperatures during experiments.[1][5][8]
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Condition | Primary Degradation Pathway | Major Degradation Products |
| pH | Acidic (pH 2-4) | Hydrolysis | Tropic Acid, Tropine[1][5] |
| Neutral to Alkaline (pH > 7) | Dehydration | Apoatropine[1][2] | |
| Temperature | Elevated Temperature | Dehydration | Apoatropine[1] |
| Light | UV/Visible Light Exposure | Photodegradation | Various photolytic products[1] |
| Oxidation | Presence of Oxidizing Agents (e.g., H₂O₂) | Oxidation | Atropine-N-oxide, Noratropine[1] |
Table 2: Summary of Forced Degradation Conditions and Major Products
| Stress Condition | Typical Reagents and Conditions | Major Degradation Products |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl, Room Temp to 90°C[1][4] | Tropic acid, Tropine[1] |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH, Room Temp to 60°C[1][4] | Apoatropine, Atropic acid[1] |
| Oxidation | 0.1% - 30% H₂O₂, Room Temp to 90°C[1][4] | Atropine-N-oxide, Noratropine[1] |
| Thermal Degradation | Dry Heat (e.g., 70-80°C) or in Solution (e.g., 100°C) | Apoatropine[1] |
| Photodegradation | Exposure to UV/Vis light (per ICH Q1B guidelines)[1] | Various photolytic products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol or other suitable solvent
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Acid Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 1 M HCl.
-
Heat the solution (e.g., at 60°C or 90°C) for a specified period (e.g., 1-8 hours).[4]
-
Withdraw samples at various time points, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH before HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 1 M NaOH.
-
Keep the solution at room temperature or heat gently (e.g., at 60°C) for a specified period (e.g., 30 minutes to a few hours).[4]
-
Withdraw samples at various time points and neutralize with an equivalent amount of 1 M HCl before HPLC analysis.[1]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Transfer a portion of the stock solution to a vial and heat it in an oven or water bath (e.g., at 80-100°C) for a defined period.
-
Withdraw samples at different time intervals, cool, and analyze by HPLC.
-
-
Photodegradation:
-
Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
Analysis: Analyze all samples by a validated HPLC method to separate atropine from its degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[1]
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: Troubleshooting workflow for identifying an unknown peak in an HPLC chromatogram.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Compounded 0.01% Atropine—What's in the Bottle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. benchchem.com [benchchem.com]
- 9. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 10. DailyMed - ATROPINE SULFATE solution/ drops [dailymed.nlm.nih.gov]
- 11. pfizermedical.com [pfizermedical.com]
- 12. DailyMed - ATROPINE- atropine sulfate solution/ drops [dailymed.nlm.nih.gov]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Technical Support Center: Optimizing Atropine Hydrochloride for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of atropine (B194438) hydrochloride in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of atropine hydrochloride in cell-based assays?
This compound is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It binds to all five subtypes of muscarinic receptors (M1-M5), thereby blocking the binding of acetylcholine (ACh) and other muscarinic agonists.[2][3] This action inhibits the downstream signaling pathways associated with these G protein-coupled receptors (GPCRs).[2]
Q2: What are the typical concentration ranges for this compound in functional cell-based assays?
The optimal concentration of this compound depends on the specific assay, cell type, and the concentration of the agonist being used. However, a general starting point for achieving effective blockade of muscarinic receptors is in the low nanomolar to micromolar range. For many cell-based functional assays, a concentration of 1 µM atropine is often used to ensure complete inhibition of muscarinic responses.[4][5] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: At what concentrations does this compound start to show cytotoxic effects?
Cytotoxicity is cell-type dependent and generally occurs at much higher concentrations than those required for muscarinic receptor antagonism. For instance, in studies on human corneal epithelial cells, cytotoxic effects were observed at concentrations of 0.05% (approximately 720 µM) and higher, with significant dose- and time-dependent decreases in cell viability.[6] For most functional assays targeting muscarinic receptors, atropine is used at concentrations well below its cytotoxic threshold. However, it is crucial to assess cell viability, for example with an MTT assay, if you are using high concentrations of atropine or extended incubation times.[7][8]
Q4: Can this compound have off-target effects?
Yes, at higher concentrations, atropine can exhibit off-target effects, most notably by interacting with nicotinic acetylcholine receptors (nAChRs).[4][5] Studies have shown that atropine can inhibit nAChR-mediated responses at micromolar concentrations, with IC50 values for inhibition ranging from 4-13 µM.[4][5] Therefore, if your cell system expresses nAChRs, it is important to use the lowest effective concentration of atropine to avoid potential confounding off-target effects.
Troubleshooting Guides
Issue 1: Low or No Antagonist Potency Observed
| Possible Cause | Troubleshooting Step |
| Degraded Atropine Stock Solution | Prepare a fresh stock solution of this compound. Ensure proper storage of the solid compound (4°C, protected from moisture) and stock solutions (-20°C or -80°C for long-term storage).[9] |
| Incorrect Agonist Concentration | If the agonist concentration is too high, it can overcome the competitive antagonism of atropine. Verify the agonist's EC50 in your assay and use a concentration at or near this value (e.g., EC50 to EC80) for antagonist experiments.[9] |
| Suboptimal Assay Conditions | Check the pH of your assay buffer; it should be stable and within a physiological range (typically 7.2-7.4).[9] Ensure the incubation time is sufficient for atropine to reach binding equilibrium with the receptors (typically 15-60 minutes pre-incubation before adding the agonist).[9] |
| Low Receptor Expression | Confirm that your chosen cell line expresses the target muscarinic receptor subtype at a sufficient level. Low receptor density can lead to a small assay window and an apparent lack of antagonist effect.[9] |
| Positive Control Failure | If a known muscarinic antagonist (other than atropine) also shows low potency, this points to a problem with the assay system itself (e.g., cell health, agonist preparation, or detection method) rather than the atropine.[9] |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell monolayer by optimizing your cell seeding protocol. Uneven cell distribution can lead to well-to-well variations in the response. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or PBS. |
| Fluctuating Incubator Conditions | Ensure your incubator maintains a stable temperature and CO2 level. Minimize the time the incubator door is open. |
Issue 3: Unexpected Agonist-like Effects or Potentiation
| Possible Cause | Troubleshooting Step |
| Off-Target Effects on nAChRs | At low agonist concentrations and micromolar atropine concentrations, potentiation of nAChR responses has been observed.[4] If your system expresses nAChRs, consider using a more selective muscarinic antagonist or carefully titrating the atropine concentration. |
| Contaminated Reagents | Ensure all your reagents, including the atropine solution and assay buffers, are free from contamination. |
Data Presentation
Table 1: Binding Affinities (Ki) of Atropine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Atropine Ki (nM) |
| M1 | 0.37[2] |
| M2 | 0.9[2] |
| M3 | 0.33[2] |
| M4 | ~1[2] |
| M5 | ~1[2] |
| Lower Ki values indicate higher binding affinity. |
Table 2: Recommended Starting Concentrations for this compound in Common Cell-Based Assays
| Assay Type | Recommended Starting Concentration | Key Considerations |
| Receptor Binding Assays | 10⁻¹¹ M to 10⁻⁵ M (for IC50 determination) | A wide concentration range is necessary to generate a full competition curve. |
| Functional Assays (e.g., Calcium Flux, cAMP) | 10⁻⁹ M to 10⁻⁶ M | Use a concentration sufficient to fully antagonize the effect of the chosen agonist concentration. 1 µM is often used as a maximal effective concentration.[4] |
| Cytotoxicity Assays (e.g., MTT) | 10⁻⁶ M to 10⁻³ M | Higher concentrations are typically required to observe cytotoxic effects.[6] |
| Off-Target Effect Control | > 1 µM | Be aware of potential nAChR inhibition at concentrations above 1 µM.[4][5] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).[10]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[10]
-
Non-specific binding control: 10 µM Atropine.[9]
-
This compound for serial dilution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[9]
-
96-well microplates and glass fiber filters.[10]
-
Scintillation counter.[10]
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of this compound.[10]
-
Total binding wells: Contain assay buffer, [³H]-NMS, and no competing ligand.[10]
-
Non-specific binding wells: Contain assay buffer, [³H]-NMS, and a high concentration of unlabeled atropine (e.g., 10 µM) to saturate the receptors.[9]
-
Competitive binding wells: Contain assay buffer, [³H]-NMS, and serially diluted this compound.
-
-
Incubation: Add the cell membrane preparation to each well to start the binding reaction. Incubate at a controlled temperature (e.g., room temperature) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).[2]
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[10]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[10]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[11]
-
Plot the percentage of specific binding against the logarithm of the atropine concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.[11]
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol assesses the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells expressing the target muscarinic receptor subtype (e.g., CHO-M1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye solution as per the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.[13]
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.[13]
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Data Acquisition: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Addition: Inject a fixed concentration of the muscarinic agonist (e.g., carbachol (B1668302) at its EC80) into the wells.
-
Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the atropine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of atropine.
-
Protocol 3: MTT Cytotoxicity Assay
This protocol measures the effect of this compound on cell viability.
Materials:
-
Selected cell line cultured in a 96-well plate.[8]
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[8]
-
Microplate reader.[8]
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.[14]
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).[14] Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the MTT into formazan (B1609692) crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the untreated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the atropine concentration to determine the CC50 (concentration that reduces cell viability by 50%).
-
Visualizations
Caption: Atropine blocks the Gq/11 signaling pathway.
Caption: Workflow for a functional antagonist assay.
Caption: Troubleshooting low atropine potency.
References
- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Interactions of atropine with heterologously expressed and native α3 subunit-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of atropine with heterologously expressed and native alpha 3 subunit-containing nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High‐concentration atropine induces corneal epithelial cell apoptosis via miR‐30c‐1/SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
Troubleshooting paradoxical bradycardia with low-dose atropine administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atropine (B194438), specifically addressing the phenomenon of paradoxical bradycardia observed with low-dose administration.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical bradycardia in the context of atropine administration?
Paradoxical bradycardia is a temporary slowing of the heart rate that can occur following the administration of a low dose of atropine.[1][2][3] This is contrary to the expected effect of atropine, which is an anticholinergic drug that typically increases heart rate by blocking the effects of the vagus nerve on the heart.[4][5]
Q2: What is the underlying mechanism of low-dose atropine-induced paradoxical bradycardia?
The leading theory suggests that low doses of atropine exert a central vagotonic effect.[1][3][6][7] This means that at low concentrations, atropine acts on the central nervous system, leading to an increase in vagal (parasympathetic) outflow to the heart, which slows the heart rate. At higher doses, atropine's peripheral muscarinic receptor blockade at the sinoatrial (SA) node becomes dominant, leading to the expected increase in heart rate.[3][6] Other proposed mechanisms include blockade of presynaptic M1 autoreceptors on vagal nerve endings, leading to increased acetylcholine (B1216132) release.
Q3: What is the typical dose range that induces paradoxical bradycardia?
In humans, doses less than 0.5 mg are often associated with paradoxical bradycardia.[2] However, the exact dose-response can vary depending on individual patient factors and the experimental model.
Q4: How long does paradoxical bradycardia last after low-dose atropine administration?
The bradycardic effect of low-dose atropine is generally transient. The heart rate typically begins to increase as the drug distributes and reaches higher concentrations at the sinoatrial node, or as the central effects diminish.
Troubleshooting Guides
Issue 1: Consistently observing bradycardia instead of tachycardia after atropine administration.
-
Question: My experimental protocol with atropine is consistently resulting in a decreased heart rate. What could be the cause?
-
Answer: This is likely due to the administration of a low dose of atropine, which can induce paradoxical bradycardia.[1][2][3] Review your dosing calculations and consider if the administered dose falls into the low-dose range for your specific animal model or experimental setup. The sinoatrial node's response to atropine is bimodal, with low doses causing a slowing of the heart rate and higher doses leading to its acceleration.[2]
Issue 2: High variability in heart rate response to the same dose of atropine across subjects.
-
Question: I am observing significant inter-subject variability in heart rate response to a fixed dose of atropine. Why is this happening?
-
Answer: Several factors can contribute to this variability:
-
Baseline Vagal Tone: Individuals with higher baseline vagal tone may exhibit a more pronounced paradoxical bradycardia in response to low-dose atropine.
-
Underlying Conditions: Conditions such as heart failure can alter the autonomic response to atropine.[8]
-
Anesthesia: The type and depth of anesthesia can influence autonomic balance and, consequently, the response to atropine. Some anesthetics may have their own effects on heart rate and autonomic function.
-
Genetic Factors: Variations in muscarinic receptor sensitivity or drug metabolism could play a role.
-
Issue 3: Unexpected atrioventricular (AV) block following atropine administration.
-
Question: I have observed a transient AV block in some of my animal subjects after administering atropine. Is this a known side effect?
-
Answer: Yes, a transient AV block can occur, particularly in veterinary studies. This is thought to happen because atropine can initially increase the discharge rate of the SA node before it enhances conduction velocity at the AV node.[9] If the SA node fires more rapidly than the AV node can conduct, a temporary block may be observed. This effect is usually short-lived.
Data Presentation
Table 1: Atropine Dose-Response on Heart Rate (Illustrative Human Data)
| Dose Range (mg) | Predominant Effect on Heart Rate | Primary Mechanism of Action |
| < 0.5 | Decrease (Paradoxical Bradycardia) | Central Vagotonic Effect[1][3][6] |
| 0.5 - 3.0 | Increase (Tachycardia) | Peripheral Muscarinic (M2) Receptor Blockade at the SA Node[2][10] |
Table 2: Recommended Atropine Dosages for Symptomatic Bradycardia in Humans (ACLS Guidelines)
| Parameter | Recommendation |
| Initial Dose | 1 mg IV/IO bolus[11][12] |
| Repeat Dosing | Every 3 to 5 minutes |
| Maximum Total Dose | 3 mg[2][12] |
Experimental Protocols
Atropine Response Test (ART) in a Canine Model
This protocol is used to differentiate between vagally-mediated bradycardia and intrinsic sinus node dysfunction.[13][14]
-
Baseline Measurement: Obtain a baseline electrocardiogram (ECG) to record the resting heart rate and rhythm.
-
Atropine Administration: Administer atropine sulfate (B86663) at a dose of 0.04 mg/kg intravenously.[9]
-
Post-Administration Monitoring: Continuously monitor the ECG for 15-30 minutes following administration.[9]
-
Interpretation of Results:
Mandatory Visualizations
Caption: Signaling pathway of atropine's dose-dependent effect on heart rate.
Caption: Troubleshooting workflow for unexpected heart rate responses to atropine.
References
- 1. homework.study.com [homework.study.com]
- 2. droracle.ai [droracle.ai]
- 3. epomedicine.com [epomedicine.com]
- 4. How Does Atropine Help People with Bradycardia? [healthline.com]
- 5. Atropine training - PALS Pharmacology video | ProPALS [propals.io]
- 6. What is the mechanism of atropine induced paradoxical bradycardia? [ask.epomedicine.com]
- 7. quora.com [quora.com]
- 8. Chronotropic dose response of atropine in Nigerians with congestive heart failure: assessment of ethnic variation and reversibility of parasympathetic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idexx.com [idexx.com]
- 10. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 11. Atropine Dose for Bradycardia | ACLS Guidelines [aclsmedicaltraining.com]
- 12. acls-algorithms.com [acls-algorithms.com]
- 13. petscare.com [petscare.com]
- 14. 🌐 Atropine Response Test: What, Why, When, and How - CardioBird [cardiobird.com]
Identifying and minimizing experimental artifacts with atropine hydrochloride
Welcome to the Technical Support Center for the experimental use of atropine (B194438) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential artifacts in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments involving atropine hydrochloride.
FAQs: General Properties and Handling
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive, non-selective antagonist of all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5).[1] It works by blocking the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting the effects of parasympathetic nervous system stimulation.[1][2]
Q2: How should I prepare and store this compound solutions for my experiments?
A2: For aqueous solutions, it is highly recommended to use atropine sulfate (B86663), which is much more soluble in water than atropine base.[3] For a 0.01% ophthalmic solution, for example, you can dissolve atropine sulfate powder in sterile 0.9% sodium chloride (normal saline).[4] The stability of atropine solutions is pH-dependent. While it is most stable against hydrolysis at a pH of 3 to 4, this acidic environment can promote degradation to apoatropine (B194451).[4] A pH range of 6.0 - 7.0 is a reasonable compromise for balancing stability and physiological compatibility.[4] Solutions should be filter-sterilized and stored in appropriate containers. Stability studies have shown that 0.01% atropine solutions can be stable for up to 6 months when stored in unopened polyethylene (B3416737) eyedroppers at refrigerated temperatures (2-8°C).[5] At room temperature (25°C), stability is reduced, with a significant decrease in concentration observed after 4 months.[5]
Q3: What are the main degradation products of atropine, and how can they affect my experiments?
A3: The primary degradation product of atropine is apoatropine, formed via a dehydration reaction.[3] This degradation can be accelerated by neutral to basic pH and heat.[4][6] Apoatropine is also a muscarinic receptor antagonist, but its pharmacological profile, including potency and toxicity, may differ from atropine, potentially introducing variability and artifacts in your results.[3] Another degradation product is tropic acid.[7] It is crucial to use freshly prepared solutions or conduct stability testing on stored solutions to minimize the impact of these degradation products.
Troubleshooting: Unexpected Experimental Results
Q4: I'm observing a biphasic or paradoxical effect of atropine at low concentrations. What could be the cause?
A4: At low doses, atropine can paradoxically cause a decrease in heart rate (bradycardia) before the expected increase (tachycardia) is observed at higher doses.[8] This is thought to be a central effect, possibly involving the blockade of presynaptic M2 autoreceptors that normally inhibit acetylcholine release. This can lead to an initial increase in vagal tone. This paradoxical effect is a well-documented phenomenon and is a critical consideration when designing dose-response experiments, especially in in vivo studies.
Q5: My results suggest off-target effects of atropine. What are the known non-muscarinic targets of atropine?
A5: While atropine is highly selective for muscarinic receptors at standard experimental concentrations, at higher concentrations (in the micromolar range), it can exhibit off-target effects. Notably, atropine can inhibit neuronal nicotinic acetylcholine receptors (nAChRs).[9][10] This inhibition is non-competitive and voltage-dependent, potentially acting as an ion channel blocker.[9][10] Atropine has also been shown to inhibit cAMP-specific phosphodiesterase type 4 (PDE4), leading to an increase in intracellular cAMP levels, which can augment cardiac contractility independently of its muscarinic receptor antagonism.[8] Additionally, there is evidence that atropine can competitively antagonize 5-HT3 receptors.[11]
Q6: I am seeing inconsistent results in my smooth muscle contraction assays with atropine. What are some potential sources of variability?
A6: Inconsistent results in smooth muscle contraction assays can arise from several factors. Ensure that your atropine solution is fresh and has not degraded to apoatropine. The pH of your experimental buffer should be stable and within the optimal range for both the tissue and atropine stability. The pre-incubation time with atropine before adding the agonist is also critical; a 30-minute pre-incubation is often sufficient to reach equilibrium.[12] Additionally, consider the potential for tachyphylaxis to the agonist if repeated stimulations are performed on the same tissue preparation. Finally, ensure that the concentration of atropine used is appropriate to competitively antagonize the effects of the agonist without causing non-specific effects.
Quantitative Data
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Atropine Binding Affinities (Ki) for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
Data from competitive binding assays with [3H]-NMS.
Table 2: Atropine IC50 Values in Functional Assays
| Assay | Cell/Tissue Type | Agonist | Atropine IC50 |
| Inhibition of Nicotinic Acetylcholine Receptors | Rat Medial Habenula Neurons | Nicotine | 4 µM (at -40 mV) |
| Inhibition of Nicotinic Acetylcholine Receptors | Xenopus Oocytes (α3β4) | Nicotine | 4-13 µM |
Table 3: Effective Concentrations of Atropine in Myopia Control Studies (Ophthalmic Application)
| Atropine Concentration | Effect on Myopia Progression |
| 0.01% | Slowed refractive error and axial length progression compared to placebo.[13][14] |
| 0.02% | Slower axial length elongation compared to placebo.[14] |
| 0.05% | Found to be the optimal concentration for longer-term myopia control in one study.[15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Smooth Muscle Contraction Assay
Objective: To determine the inhibitory effect of atropine on agonist-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum or trachea)
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Agonist (e.g., acetylcholine, carbachol, methacholine)
-
This compound solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Prepare the isolated smooth muscle tissue and mount it in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with solution changes every 15-20 minutes.
-
Obtain a control concentration-response curve to the agonist by adding cumulative concentrations to the organ bath.
-
Wash the tissue thoroughly to return to baseline tension.
-
Pre-incubate the tissue with a known concentration of this compound for 30 minutes.[12]
-
In the presence of atropine, repeat the cumulative addition of the agonist to generate a second concentration-response curve.
-
Repeat steps 4-6 with increasing concentrations of atropine.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of atropine. A competitive antagonist like atropine will cause a parallel rightward shift of the curve without affecting the maximum response. The Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.
Protocol 2: Calcium Imaging in Neuronal Cell Culture
Objective: To investigate the effect of atropine on agonist-induced intracellular calcium mobilization in neurons.
Materials:
-
Cultured neuronal cells (e.g., primary neurons or a suitable cell line like SH-SY5Y)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Muscarinic agonist (e.g., carbachol, acetylcholine)
-
This compound solution
-
Fluorescence microscope with an appropriate imaging system
Procedure:
-
Plate the neuronal cells on coverslips and allow them to adhere and grow to the desired confluency.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with physiological saline solution to remove excess dye.
-
Mount the coverslip onto the microscope stage and perfuse with the saline solution.
-
Establish a stable baseline fluorescence recording.
-
Stimulate the cells with a muscarinic agonist and record the change in intracellular calcium concentration (indicated by a change in fluorescence).
-
Wash the cells to return to baseline.
-
Pre-incubate the cells with this compound for a designated period (e.g., 10-15 minutes).
-
While still in the presence of atropine, re-stimulate the cells with the same concentration of the muscarinic agonist and record the calcium response.
-
Data Analysis: Compare the amplitude and kinetics of the calcium transients in the absence and presence of atropine. Atropine should inhibit or abolish the agonist-induced calcium response.
Protocol 3: Stability Testing of this compound Solution
Objective: To assess the stability of a prepared this compound solution over time and under different storage conditions.
Materials:
-
Prepared this compound solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., a mixture of phosphate (B84403) buffer and acetonitrile)
-
Atropine sulfate and apoatropine reference standards
-
pH meter
Procedure:
-
Prepare the this compound solution at the desired concentration and in the desired buffer.
-
Divide the solution into several aliquots for storage under different conditions (e.g., 4°C, 25°C, protected from light, exposed to light).
-
At time zero, take an initial sample for analysis.
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), withdraw samples from each storage condition.
-
For each sample, perform the following analyses:
-
Visual Inspection: Note any changes in color or the presence of precipitates.
-
pH Measurement: Measure the pH of the solution.
-
HPLC Analysis:
-
Develop and validate an HPLC method capable of separating atropine from its degradation products, primarily apoatropine.
-
Inject the reference standards to determine their retention times.
-
Inject the stored samples and quantify the peak area for atropine and any degradation products.
-
-
-
Data Analysis: Plot the concentration of atropine as a percentage of the initial concentration over time for each storage condition. A solution is generally considered stable if the atropine concentration remains within 90-110% of the initial concentration. Also, monitor the appearance and growth of degradation product peaks.
Visualizations
The following diagrams illustrate key concepts related to atropine's mechanism of action and experimental workflows.
Caption: Atropine's antagonism of the muscarinic signaling pathway.
Caption: A typical experimental workflow for studying atropine's effects.
Caption: A logical workflow for troubleshooting common atropine-related experimental artifacts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 6. benchchem.com [benchchem.com]
- 7. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of atropine with heterologously expressed and native alpha 3 subunit-containing nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentiation and inhibition of neuronal nicotinic receptors by atropine: competitive and noncompetitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of atropine on the activation of 5-hydroxytryptamine3 channels in rat nodose ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. A safety and efficacy profile for low-dose atropine | Myopia Profile [myopiaprofile.com]
- 14. Efficacy and Safety of 0.01% and 0.02% Atropine for the Treatment of Pediatric Myopia Progression Over 3 Years: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atropine 0.05% over 0.01% in myopia control: study | AOA [aoa.org]
- 16. Determining the Optimal Concentration of Atropine | Myopia Profile [myopiaprofile.com]
Long-term storage conditions for atropine hydrochloride powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on the long-term storage, handling, and troubleshooting of atropine (B194438) hydrochloride powder to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid atropine hydrochloride powder?
A1: For maximal stability, this compound powder should be stored in a refrigerator at temperatures between 2°C and 8°C.[1] Some suppliers may recommend storage at -20°C for an extended shelf life. It is crucial to store the powder in a tightly sealed, opaque or amber-colored container to protect it from light and moisture.[1] The storage area should also be dry and well-ventilated.[2]
Q2: How sensitive is this compound powder to light and moisture?
A2: this compound is sensitive to light and can degrade upon exposure.[1] It is also hygroscopic and can absorb moisture from the air, which may accelerate degradation. Therefore, storage in a dark, dry environment is critical.[1][2]
Q3: Can I store this compound powder at room temperature?
A3: Short-term storage at room temperature for immediate experimental use may be acceptable. However, for long-term storage, it is not recommended as it can lead to degradation and loss of potency. Refrigeration is advised for preserving the compound's integrity over time.[1]
Q4: What are the primary degradation pathways for this compound?
A4: The degradation of atropine is influenced by pH and temperature. The two main degradation pathways are:
-
Hydrolysis: Under acidic conditions, atropine undergoes ester hydrolysis to form tropic acid and tropine.[3][4]
-
Dehydration: In neutral to basic (alkaline) conditions or when exposed to heat, atropine can eliminate a water molecule to form apoatropine (B194451).[3][5] Apoatropine is a primary degradation product and its presence is a key indicator of atropine degradation.[3]
Q5: What are the visual signs of this compound powder degradation?
A5: A noticeable change in the appearance of the powder, such as discoloration (e.g., developing a yellowish or brownish tint), may indicate degradation.[1] If you observe any change in color or clumping due to moisture absorption, it is advisable to perform a purity check before use or consider using a fresh batch.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram (e.g., HPLC analysis) | Sample degradation. | 1. Prepare fresh solutions for analysis. 2. Ensure the pH of your sample solution is slightly acidic to minimize the formation of apoatropine. 3. Use a reference standard of potential degradation products (e.g., apoatropine, tropic acid) to identify the unknown peaks.[1] 4. Perform a forced degradation study on a fresh sample to confirm the identity of degradant peaks.[3] |
| Loss of potency or inconsistent experimental results | Improper storage leading to degradation. | 1. Verify that the powder has been stored at the recommended temperature (2-8°C) and protected from light and moisture.[1] 2. Conduct a purity analysis of your stock material using a validated analytical method, such as HPLC.[1] 3. If significant degradation is suspected, it is best to use a new, unopened batch of the compound. |
| Discoloration of the solid powder | Exposure to light, heat, or contaminants. | 1. It is recommended to discard the discolored material to avoid compromising experimental results.[1] 2. Review your storage and handling procedures to ensure containers are properly sealed and protected from light.[1] |
| Powder appears clumpy or caked | Moisture absorption. | 1. Store the compound in a desiccator to remove excess moisture. 2. Ensure the container is tightly sealed immediately after use. 3. For future prevention, store in a controlled low-humidity environment. |
Data Presentation
Illustrative Long-Term Stability Data for this compound Powder
The following table provides illustrative data on the stability of this compound powder under different storage conditions. This data is based on general principles of chemical stability and degradation pathways. Actual stability may vary based on the specific batch and purity.
| Storage Condition | Time Point | Purity (%) | Appearance |
| 25°C / 60% RH (Room Temperature) | 0 Months | >99.5 | White crystalline powder |
| 6 Months | 97.0 | Slight yellowish tint | |
| 12 Months | 94.5 | Yellowish powder | |
| 40°C / 75% RH (Accelerated) | 0 Months | >99.5 | White crystalline powder |
| 3 Months | 91.0 | Yellowish-brown powder | |
| 6 Months | 86.5 | Brownish powder | |
| 2-8°C (Refrigerated) | 0 Months | >99.5 | White crystalline powder |
| 12 Months | >99.0 | White crystalline powder | |
| 24 Months | >98.5 | White crystalline powder |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate atropine from its primary degradation products. Method optimization will be required for specific equipment and columns.
1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products (apoatropine and tropic acid).
2. Materials and Reagents:
-
This compound reference standard
-
Apoatropine reference standard
-
Tropic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Purified water
3. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-15 min: Ramp to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-22 min: Ramp back to 90% A, 10% B
-
22-30 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase A.
-
Degradation Product Stock Solutions (1 mg/mL): Separately prepare stock solutions of apoatropine and tropic acid in a similar manner.
-
Working Standard Solution: Dilute the stock solutions to a suitable concentration (e.g., 100 µg/mL) with mobile phase A.
-
Sample Solution: Prepare your this compound sample at a similar concentration to the working standard using mobile phase A.
5. Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study on the this compound stock solution.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of stock solution and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of stock solution and keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 24 hours, then prepare a solution.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method to confirm that the degradation products are well-resolved from the parent atropine peak.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Primary degradation pathways of this compound.
References
pH considerations for atropine hydrochloride stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the pH considerations for preparing and storing atropine (B194438) hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for maximizing the chemical stability of atropine in an aqueous solution?
A1: The maximum stability for atropine in an aqueous solution is achieved at a pH of approximately 3.5 to 4.0.[1][2] Hydrolysis, the primary degradation pathway for atropine, is minimized in this acidic range.[1][3] Both proton-catalyzed (acidic) and hydroxyl-catalyzed (alkaline) reactions contribute to its degradation, with the rate of hydrolysis increasing significantly as the pH moves away from this optimal range.[3][4]
Q2: Why has my atropine hydrochloride stock solution become cloudy or formed a precipitate?
A2: Cloudiness or precipitation in your this compound solution is often due to the pH being too high (alkaline). Atropine is a weakly basic alkaloid with a pKa around 9.4-9.9.[1][5] In solutions with a pH approaching or exceeding its pKa, the equilibrium shifts from the soluble protonated (salt) form to the less soluble free base form, causing it to precipitate out of the solution. Maintaining a slightly acidic pH is crucial for ensuring it remains fully dissolved.
Q3: Can I dissolve and store my this compound in pure, unbuffered water?
A3: While this compound will dissolve in pure water, it is not recommended for long-term storage. The resulting solution may have a pH that is not optimal for stability.[6] Unbuffered solutions are susceptible to pH shifts from atmospheric CO2 absorption or interaction with storage containers, which can lead to degradation or precipitation over time. Using a suitable acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH ~4) is the best practice.
Q4: How does storage temperature affect the stability of my atropine solution?
A4: Temperature significantly impacts the rate of atropine hydrolysis. Storing solutions at controlled room temperature (20°C to 25°C or 68°F to 77°F) is a common recommendation.[7] However, for enhanced long-term stability, refrigeration (2°C to 8°C) is preferable as it slows down the degradation process.[8] Freezing should generally be avoided.[1]
Q5: What is the recommended pH for ophthalmic solutions of atropine?
A5: According to the U.S. Pharmacopeia (USP), the acceptable pH range for Atropine Sulfate (B86663) Ophthalmic Solutions is between 3.5 and 6.0.[9] This range represents a balance between chemical stability (favoring the lower end) and physiological tolerance for administration to the eye.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Solution is cloudy, hazy, or contains a visible precipitate. | The pH of the solution is too high (neutral or alkaline), causing the precipitation of the atropine free base. | 1. Measure the pH of the solution. 2. If the pH is above 6.0, adjust it downwards by adding a dilute acid (e.g., 0.1M HCl) dropwise until the solution clears. 3. For future preparations, use an acidic buffer (pH 3.5-4.5) as the solvent. |
| Loss of biological activity or inconsistent results in assays. | The stock solution has degraded due to hydrolysis. This is likely if the solution was stored for an extended period, at a non-optimal pH, or at an elevated temperature. | 1. Prepare a fresh stock solution using the recommended protocol. 2. Ensure the pH is adjusted to the 3.5-4.0 range for optimal stability. 3. Store the new stock solution at 2-8°C and protect it from light.[1] 4. For critical experiments, consider preparing fresh dilutions from a recently made stock solution. |
Quantitative Data Summary
The stability of atropine is highly dependent on both pH and temperature. The rate of hydrolysis, which leads to a loss of potency, is minimized under acidic conditions.
Table 1: Atropine Stability as a Function of pH
| pH Range | Stability Profile | Key Considerations |
| < 3.0 | Decreased stability | Hydrolysis is catalyzed by protons (H+). |
| 3.5 - 4.0 | Optimal Stability | The rate of hydrolysis is at its minimum.[1][2] |
| 4.0 - 6.0 | Good Stability | Generally acceptable for many formulations, including ophthalmic solutions.[3][9] |
| > 7.0 | Poor Stability | Hydrolysis is significantly catalyzed by hydroxyl ions (OH-).[3][4] Solubility issues may also arise. |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution (10 mM)
Materials:
-
This compound (MW: 325.8 g/mol for the hydrochloride salt)
-
Sterile, purified water
-
Citrate buffer solution (0.1 M, pH 4.0) or sterile water for injection
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Calibrated pH meter
-
Sterile volumetric flasks and pipettes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh 32.58 mg of this compound powder.
-
Dissolution: Transfer the powder to a 10 mL sterile volumetric flask. Add approximately 8 mL of the citrate buffer (pH 4.0) or sterile water.
-
Mixing: Gently swirl the flask or vortex until the solid is completely dissolved.
-
pH Measurement & Adjustment (Critical Step):
-
If using unbuffered water, measure the pH of the solution using a calibrated pH meter.
-
The initial pH should be acidic. If necessary, adjust the pH to be within the 3.5–4.5 range by adding 0.1 M HCl dropwise. If the pH is too low, adjust with 0.1 M NaOH.
-
-
Final Volume: Once the desired pH is achieved, bring the solution to the final volume of 10 mL with the chosen solvent.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the final stock solution at 2-8°C. Label the container clearly with the compound name, concentration, date, and pH.
Visual Guides
Caption: Troubleshooting workflow for common this compound solution issues.
Caption: Relationship between pH and the chemical stability of atropine in solution.
References
- 1. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atropine CAS#: 51-55-8 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 9. uspnf.com [uspnf.com]
Technical Support Center: Managing Side Effects of Atropine in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing atropine (B194438) in long-term animal studies. The information is designed to offer practical solutions to common side effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of long-term atropine administration in laboratory animals?
A1: The most frequently observed side effects are extensions of atropine's antimuscarinic properties and can be categorized as follows:
-
Ocular: Mydriasis (pupil dilation), cycloplegia (paralysis of the ciliary muscle), photophobia, and increased intraocular pressure (IOP). In some species, like rabbits, a decrease in tear production leading to dry eye has been noted.[1][2]
-
Cardiovascular: Tachycardia (increased heart rate) is the most common cardiovascular side effect.[3][4][5] Paradoxically, low doses can sometimes cause a transient bradycardia.
-
Gastrointestinal: Decreased salivary secretion (dry mouth), reduced gastrointestinal motility leading to constipation or ileus.[4][6]
-
Genitourinary: Urinary retention can occur due to the relaxation of the bladder detrusor muscle.
-
Central Nervous System (CNS): Restlessness, ataxia, and in some cases, sedation.[7] Long-term administration in rats has been shown to alter the responsiveness of cortical neurons to acetylcholine (B1216132).[8]
Q2: How can I minimize the side effects of atropine in my long-term study?
A2: Several strategies can be employed to mitigate atropine-induced side effects:
-
Dose Optimization: Use the lowest effective dose of atropine to achieve the desired therapeutic or experimental effect. Dose-response studies are crucial in determining the optimal dose with the fewest side effects.
-
Route of Administration: The route of administration can influence the severity and profile of side effects. For localized effects, such as in ophthalmic studies, topical administration is preferred to minimize systemic exposure.
-
Supportive Care: Provide supportive care to counteract specific side effects. For example, ensuring easy access to water can help with dry mouth, and maintaining a dimly lit environment can alleviate photophobia.
-
Monitoring: Implement a robust monitoring plan to detect side effects early. This should include regular observation of clinical signs, and where appropriate, physiological measurements such as heart rate, intraocular pressure, and body weight.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to adjust to the experimental conditions before initiating long-term atropine administration.
Q3: Are there any reversal agents for atropine?
A3: Yes, physostigmine (B191203) is a reversible acetylcholinesterase inhibitor that can be used to counteract the effects of atropine. It works by increasing the amount of acetylcholine at the neuromuscular junction, thereby overcoming the muscarinic receptor blockade by atropine. However, its use should be carefully considered and is typically reserved for cases of severe overdose or toxicity.
Troubleshooting Guides
Ocular Side Effects
| Observed Issue | Potential Cause | Troubleshooting/Management Strategy |
| Photophobia (squinting, avoidance of light) | Mydriasis (pupil dilation) | House animals in a dimly lit environment. |
| Increased Intraocular Pressure (IOP) | Reduced aqueous humor outflow due to mydriasis | Monitor IOP regularly. Consider dose reduction or alternative compounds if IOP elevation is significant and sustained. |
| Dry Eyes (reduced tear production, corneal staining) | Anticholinergic effect on lacrimal glands | Administer artificial tears or ocular lubricants. Monitor for signs of corneal ulceration. |
Cardiovascular Side Effects
| Observed Issue | Potential Cause | Troubleshooting/Management Strategy |
| Persistent Tachycardia (elevated heart rate) | Blockade of M2 muscarinic receptors in the heart | Monitor heart rate and rhythm. If tachycardia is severe or accompanied by arrhythmias, consider reducing the atropine dose. In acute situations, a beta-blocker could be considered, but this should be done with extreme caution and under veterinary supervision as it can have confounding effects on the study. |
| Initial Bradycardia (slow heart rate) | Paradoxical effect of low-dose atropine | This is often transient. Monitor the animal closely. If bradycardia persists or is severe, re-evaluate the dosage. |
Gastrointestinal Side Effects
| Observed Issue | Potential Cause | Troubleshooting/Management Strategy |
| Reduced Fecal Output/Constipation | Decreased gastrointestinal motility | Ensure adequate hydration. Provide a high-fiber diet. In severe cases of ileus, pro-motility agents may be considered, but their use should be carefully evaluated for potential interactions with the study objectives. |
| Weight Loss | Reduced feed intake due to dry mouth or gastrointestinal discomfort | Provide softened or more palatable food. Monitor food and water intake daily. |
Behavioral Side Effects
| Observed Issue | Potential Cause | Troubleshooting/Management Strategy |
| Restlessness or Hyperactivity | Central nervous system stimulation | Ensure the animal's environment is calm and non-stressful. If the behavior is severe, a dose reduction may be necessary. |
| Sedation or Lethargy | Central nervous system depression (less common) | Monitor the animal's activity levels. Ensure easy access to food and water. If sedation is profound, re-evaluate the dosage and the animal's overall health. |
Quantitative Data on Atropine Side Effects
The following tables summarize quantitative data from various long-term animal studies on atropine.
Table 1: Ocular Effects of Atropine in Rabbits
| Parameter | Atropine Concentration | Duration | Observation | Reference |
| Intraocular Pressure (IOP) | 1% | 72 hours | Significant increase at 15 minutes post-instillation (+5.2 mmHg) | [2] |
| Pupil Diameter | 1% | 72 hours | Significant increase from 15 minutes to 12 hours post-instillation | [2] |
| Tear Production | 1% | 14 days | Significant decrease in Schirmer tear test scores | [9] |
Table 2: Cardiovascular Effects of Atropine in Dogs
| Atropine Dose | Route | Observation | Reference |
| 0.04 mg/kg | IM | Prevention of medetomidine-induced bradycardia for 50 minutes, but induced hypertension. | [10] |
| 0.2 mg/kg | IV | Progressive decrease in heart rate correlated with the disappearance of atropine from the blood. | [3] |
| High-dose (unspecified) | Inhalation | Caused tachycardia. | [11] |
Table 3: Long-Term Systemic Effects of Atropine in Rats
| Atropine Dose | Duration | Observation | Reference |
| 2.5 mg/kg/day | 14 days | Altered responsiveness of cortical neurons to acetylcholine. | [8] |
| 5 mg/kg/day | 14 days | Increased muscarinic receptor density in the urinary bladder. | [12] |
| 0.78 - 3.2 mg/kg/day (inhalation) | 21 days | No mortality or toxic effects observed. | [11] |
Experimental Protocols
Protocol 1: Evaluation of Atropine-Induced Mydriasis and IOP Changes in Rabbits
-
Animals: Healthy New Zealand White rabbits.
-
Procedure:
-
A baseline measurement of pupil diameter (PD) and intraocular pressure (IOP) is taken.
-
A single drop of 1% atropine ophthalmic solution is instilled into one eye. The contralateral eye serves as a control and receives a drop of sterile saline.
-
PD and IOP are measured at regular intervals (e.g., 15, 30, 45, 60 minutes, and then hourly for up to 12 hours, followed by measurements at 24, 36, 48, 60, and 72 hours).[2]
-
Animals are monitored for any signs of ocular irritation or systemic side effects.
-
Protocol 2: Assessment of Atropine's Effect on Gastrointestinal Motility in Rats
-
Animals: Male Wistar rats.
-
Procedure:
-
Rats are fasted overnight with free access to water.
-
Atropine is administered subcutaneously at various doses.
-
After a set period (e.g., 30 minutes), a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) is administered orally.
-
After a specific time (e.g., 20 minutes), the animals are euthanized, and the small intestine is carefully removed.
-
The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine. A reduction in this percentage compared to control animals indicates decreased gastrointestinal motility.[6]
-
Visualizations
Signaling Pathway of Atropine
Caption: Atropine's mechanism of action at the muscarinic acetylcholine receptor.
Experimental Workflow for Managing Adverse Events
Caption: A logical workflow for the management of adverse events in long-term animal studies.
References
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. Effects of topical 0.5% tropicamide and 1% atropine on pupil diameter, intraocular pressure, and tear production, in healthy pet rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of changes in atropine-induced tachycardia and atropine concentration in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. idexx.com [idexx.com]
- 6. Effect of atropine on gastrointestinal motility and the bioavailability of cyclosporine A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recognizing Patient Trends: When to Watch and When to Intervene - WSAVA 2015 Congress - VIN [vin.com]
- 8. Long-term administration of atropine, imipramine, and viloxazine alters responsiveness of rat cortical neurones to acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of atropine on cardiac rate and rhythm in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Case Report: Atropine-induced delirium in a dog [frontiersin.org]
- 11. A subchronic toxicity study of two inhaled aerosolized atropine sulfate formulations in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of chronic atropine administration on the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Atroline Hydrochloride
Welcome to the Technical Support Center for the purity analysis of atropine (B194438) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions encountered during the experimental analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in atropine hydrochloride for research use?
A1: Atropine for pharmaceutical use is typically of natural origin and can be accompanied by structurally related substances from the plant source.[1] Common impurities include degradation products and related alkaloids. The primary degradation product is often apoatropine (B194451), which forms under basic conditions through the elimination of a water molecule.[1][2] Other significant impurities can include:
-
Tropic acid and tropine: Formed by ester hydrolysis under slightly acidic conditions.[1]
-
Atropic acid: Formed from tropic acid through the elimination of water.[1]
-
Noratropine: Can be generated by oxidative N-demethylation.[3]
-
Related natural alkaloids: Such as hyoscyamine, 6-hydroxyhyoscyamine, 7-hydroxyhyoscyamine, hyoscine (scopolamine), and littorine.[1][4]
Q2: What are the typical pharmacopeial standards for the purity of atropine?
A2: According to the United States Pharmacopeia (USP), atropine should contain not less than 99.0% and not more than 100.5% of atropine (C17H23NO3), calculated on an anhydrous basis.[5][6]
Q3: Which analytical method is most commonly used for this compound purity analysis?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent methods for determining the purity of atropine and its related substances.[2][7][8] Reversed-phase HPLC with a C18 column is frequently employed.[4][7][8][9] These methods are valued for their ability to separate atropine from its various impurities and degradation products, making them suitable for stability-indicating assays.[2][10]
Q4: How can I ensure my analytical method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate a method as stability-indicating, forced degradation studies are performed. This involves subjecting the this compound sample to various stress conditions such as:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.[2]
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours (this is a primary condition for apoatropine formation).[2]
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Stress: e.g., 105°C for 24 hours.[2]
-
Photostability: Exposure to light according to ICH Q1B guidelines.[2]
The analytical method must be able to separate the atropine peak from any degradation peaks that are generated.[2] Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the atropine peak is not co-eluting with other components.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for atropine in HPLC. | Inappropriate mobile phase pH. | Atropine is a basic compound. Ensure the mobile phase pH is controlled, typically in the acidic range (e.g., pH 2.5-3.5), to ensure consistent protonation and good peak shape. |
| Column degradation. | Use a guard column to protect the analytical column. If the column is old or has been used with harsh conditions, replace it. | |
| Inconsistent retention times. | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC system is properly equilibrated. Prepare fresh mobile phase daily and degas it thoroughly. Check the pump for leaks and ensure a stable flow rate. |
| Temperature variations. | Use a column oven to maintain a consistent temperature.[7][9] | |
| Extraneous peaks in the chromatogram. | Contaminated mobile phase, glassware, or sample. | Use HPLC-grade solvents and reagents.[1] Ensure all glassware is scrupulously clean. Filter all samples and mobile phases before use. |
| Carryover from previous injections. | Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Poor resolution between atropine and an impurity peak. | Suboptimal mobile phase composition or gradient. | Optimize the mobile phase composition, particularly the organic modifier concentration. If using a gradient, adjust the slope to improve separation.[1][4] |
| Inappropriate column chemistry. | Consider a different column with alternative selectivity (e.g., a different stationary phase or a column with a different particle size). A UHPLC column with smaller particles (e.g., 1.7 µm) can significantly improve resolution.[8] | |
| Low sensitivity or inability to detect low-level impurities. | Inappropriate detection wavelength. | The detection wavelength should be set at the absorption maximum of the impurities of interest, if known, or at a lower UV wavelength (e.g., 210-215 nm) for general impurity detection.[7][11][12] |
| Insufficient sample concentration. | Increase the sample concentration, ensuring it does not overload the column. |
Quantitative Data Summary
Table 1: Typical HPLC/UHPLC Method Parameters for Atropine Purity Analysis
| Parameter | HPLC | UHPLC |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[7][9] | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)[8] |
| Mobile Phase | A: pH 2.5 Buffer; B: Acetonitrile[7][9] | A: 0.1% H₃PO₄ in Water; B: 0.1% H₃PO₄ in 90% Acetonitrile (B52724)/10% Water[8] |
| Flow Rate | 1.0 - 2.0 mL/min[7][9] | 0.3 - 0.5 mL/min |
| Detection Wavelength | 210 nm or 215 nm[7][11] | 210 nm |
| Column Temperature | 50°C[7][9] | 40°C |
| Run Time | ~40 minutes[8] | ~8 minutes[8] |
Table 2: Method Validation Parameters (Example)
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | > 0.999[8] |
| Precision (%RSD) | ≤ 2.0% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.58% - 99.94%[13] |
| LOD | Report | 3.9 µg/mL (UHPLC)[8] |
| LOQ | Report | 13.1 µg/mL (UHPLC)[8] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Atropine and Related Substances
This protocol is a representative example for the purity analysis of this compound.
-
Chromatographic System:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Atropine Sulfate (B86663) USP Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of impurities by comparing the peak areas of the impurities to the peak area of the atropine standard.
-
Visualizations
Caption: Degradation pathway of Atropine.[2][14]
Caption: General workflow for HPLC purity analysis.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. drugfuture.com [drugfuture.com]
- 7. abap.co.in [abap.co.in]
- 8. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 9. abap.co.in [abap.co.in]
- 10. benchchem.com [benchchem.com]
- 11. CN111380967A - Method for measuring atropine related substances - Google Patents [patents.google.com]
- 12. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]
- 13. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Atropine Hydrochloride in Cell Viability and Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with atropine (B194438) hydrochloride in cell viability and cytotoxicity assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with atropine hydrochloride.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high or low cell viability readings in MTT/XTT assays. | 1. Atropine Interference: Atropine, as a muscarinic antagonist, may alter cellular metabolism, affecting the reduction of tetrazolium salts independent of cell death.[1][2] 2. pH Shift: Atropine solutions can be acidic, and significant changes in media pH can impact cell health and assay performance.[3][4] 3. Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may have its own cytotoxic effects. | 1. Control Experiments: Include atropine-only controls (no cells) to check for direct reduction of the assay reagent. Also, consider using an alternative assay that does not rely on mitochondrial activity, such as a lactate (B86563) dehydrogenase (LDH) assay.[5] 2. pH Measurement: Buffer the atropine solution or adjust the final culture medium pH after adding atropine. Always measure the pH of your final treatment solutions. 3. Solvent Controls: Always include a vehicle control group treated with the same concentration of the solvent used for atropine. |
| High background in LDH cytotoxicity assays. | 1. Serum LDH: The serum in the culture medium contains LDH, which can lead to high background readings.[6] 2. Atropine-Induced Lysis: At higher concentrations, atropine can cause rapid membrane disruption, leading to premature LDH release.[7][8] | 1. Use Low-Serum or Serum-Free Media: If possible, switch to low-serum (e.g., 1%) or serum-free media during the atropine treatment and LDH assay period.[6] 2. Time-Course and Dose-Response: Perform a time-course and dose-response experiment to determine the optimal treatment duration and concentration that induces apoptosis without widespread necrosis. |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI). | 1. Cell Type Variability: Different cell lines may exhibit varying sensitivity and apoptotic response to atropine.[2] 2. Incorrect Gating in Flow Cytometry: Improperly set gates for viable, apoptotic, and necrotic populations can lead to inaccurate quantification. 3. Atropine Stability: Atropine can degrade in aqueous solutions, especially at non-optimal pH, potentially affecting its activity over long incubation periods.[3][9][10][11] | 1. Cell Line Characterization: Establish a baseline sensitivity for your specific cell line with a dose-response curve. 2. Use Proper Controls: Include unstained, single-stained (Annexin V only and PI only), and positive controls (e.g., cells treated with a known apoptosis inducer) to set your gates correctly.[12][13][14][15] 3. Fresh Preparation: Prepare fresh atropine solutions for each experiment from a powdered stock if possible. If using a stock solution, ensure it is stored under appropriate conditions (e.g., protected from light, correct pH and temperature).[9][10] |
| Morphological changes in cells not correlating with viability data. | 1. Cytostatic vs. Cytotoxic Effects: Atropine can induce cell cycle arrest (e.g., G1 phase arrest) without immediately causing cell death, leading to changes in cell shape and proliferation rates that might not be reflected in a viability assay at a single time point.[1][7] 2. Autophagy Induction: Atropine may induce autophagy, a cellular stress response that can precede or be independent of apoptosis, leading to vacuolization. | 1. Proliferation Assay: Use a proliferation assay (e.g., BrdU or EdU incorporation) in conjunction with viability assays to distinguish between cytostatic and cytotoxic effects. 2. Autophagy Markers: If significant vacuolization is observed, consider assaying for autophagy markers such as LC3-II conversion by Western blot or immunofluorescence. |
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound typically show cytotoxic effects?
A1: The cytotoxic concentration of this compound is highly dependent on the cell type and exposure time. For instance, in human corneal epithelial cells, cytotoxicity has been observed at concentrations above 0.3125 g/L.[1][7] For breast cancer cell lines, IC50 values have been reported to be less than 15 µM after 24-72 hours of treatment.[2] It is crucial to perform a dose-response study for your specific cell line to determine the effective concentration range.
Q2: What is the primary mechanism of atropine-induced cell death?
A2: Studies suggest that atropine induces apoptosis through a mitochondrion-dependent pathway.[1][7] This can involve the activation of caspases (like caspase-3 and -9), disruption of the mitochondrial membrane potential, and regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[1][7] In some cell types, atropine has also been shown to affect the JAK2/STAT3 signaling pathway.[16][17]
Q3: Can this compound interfere with the reagents used in standard cytotoxicity assays?
A3: While direct chemical interference is not widely reported, atropine's biological effects can indirectly impact assay results. As an anticholinergic agent, it can alter cellular metabolism, which is the basis for MTT and related assays.[18][19] Therefore, results from such assays should be interpreted with caution and ideally confirmed with a different assay measuring a distinct cellular process (e.g., membrane integrity via LDH assay).
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically dissolved in sterile water or a suitable buffer. The stability of atropine in aqueous solutions is pH-dependent, with optimal stability at a more acidic pH.[3][4] For cell culture, it is advisable to prepare fresh solutions or store aliquots of a concentrated stock solution at -20°C, protected from light.[9] Ensure the final concentration of any solvent (like DMSO) is non-toxic to your cells.
Data Presentation
Below is an example of how to present quantitative data from cell viability and cytotoxicity assays investigating the effects of this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Atropine HCl Conc. (µM) | Cell Viability (%) after 24h (Mean ± SD) | Cell Viability (%) after 48h (Mean ± SD) | Cell Viability (%) after 72h (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.2 ± 5.2 | 95.6 ± 4.9 | 90.1 ± 5.5 |
| 10 | 85.1 ± 6.1 | 70.3 ± 5.8 | 55.4 ± 6.3 |
| 50 | 52.7 ± 4.9 | 35.8 ± 4.2 | 21.9 ± 3.8 |
| 100 | 31.4 ± 3.8 | 15.2 ± 3.1 | 8.7 ± 2.5 |
Table 2: Cytotoxicity of this compound (LDH Release Assay)
| Atropine HCl Conc. (µM) | % Cytotoxicity after 24h (Mean ± SD) | % Cytotoxicity after 48h (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 6.8 ± 1.4 |
| 1 | 6.1 ± 1.3 | 8.2 ± 1.5 |
| 10 | 15.8 ± 2.5 | 28.4 ± 3.1 |
| 50 | 45.3 ± 4.1 | 62.1 ± 4.8 |
| 100 | 68.9 ± 5.3 | 85.7 ± 5.9 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the impact of this compound on cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20][21]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[22][23]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Atropine Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the atropine solutions. Include vehicle controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[21]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[21]
LDH Cytotoxicity Assay
This assay measures membrane integrity by quantifying LDH release.
Materials:
-
This compound
-
96-well cell culture plates
-
Low-serum or serum-free medium
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, but use low-serum or serum-free medium for the atropine treatment to reduce background LDH.
-
Controls: Prepare three sets of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis buffer from the kit.
-
Medium background: Medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[24]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well of the new plate.[24][25][26]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[24]
-
Absorbance Reading: Add the stop solution if required by the kit and measure the absorbance at the recommended wavelength (usually around 490 nm).[24]
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[12]
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE or accutase to minimize membrane damage.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in the binding buffer provided with the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[27]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[27]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Signaling pathway of atropine-induced apoptosis.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Cytotoxicity of atropine to human corneal endothelial cells by inducing mitochondrion-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US10568875B2 - Atropine pharmaceutical compositions - Google Patents [patents.google.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. takarabio.com [takarabio.com]
- 7. Cytotoxicity of atropine to human corneal epithelial cells by inducing cell cycle arrest and mitochondrion-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 16. High-concentration atropine induces corneal epithelial cell apoptosis via miR-30c-1/SOCS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High‐concentration atropine induces corneal epithelial cell apoptosis via miR‐30c‐1/SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Atropine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. protocols.io [protocols.io]
- 24. cellbiologics.com [cellbiologics.com]
- 25. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 26. assaygenie.com [assaygenie.com]
- 27. benchchem.com [benchchem.com]
Validation & Comparative
Atropine Hydrochloride vs. Scopolamine: A Comparative Guide for CNS Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of atropine (B194438) hydrochloride and scopolamine (B1681570) in Central Nervous System (CNS) research. Both are tropane (B1204802) alkaloids and non-selective muscarinic acetylcholine (B1216132) receptor antagonists, yet their distinct pharmacological profiles lead to different applications and experimental outcomes. This comparison is supported by experimental data on their receptor binding affinities, blood-brain barrier permeability, and effects on cognitive and motor functions.
Core Physicochemical and Pharmacokinetic Properties
While both atropine and scopolamine act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), their structural differences influence their ability to cross the blood-brain barrier (BBB). Scopolamine, due to its chemical structure, penetrates the CNS more readily than atropine.[1] This enhanced CNS penetration is a key factor in its more potent central effects, particularly on cognition.[2][3][4]
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
This table summarizes the inhibitory constants (Ki) of atropine and scopolamine for human muscarinic receptor subtypes (M1-M5) and the serotonin (B10506) 5-HT3 receptor. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Atropine Ki (nM) | Scopolamine Ki (nM) |
| Muscarinic M1 | ~0.66[5] | 0.83 |
| Muscarinic M2 | ~1.38[5] | 5.3 |
| Muscarinic M3 | ~1.0[5] | 0.34 |
| Muscarinic M4 | ~1.0[5] | 0.38 |
| Muscarinic M5 | ~1.0[5] | 0.34 |
| Serotonin 5-HT3 | 7940[6][7] | 4900 - 6760[6][7] |
Note: Ki values are compiled from multiple sources and experimental conditions may vary.
Table 2: Comparative CNS Effects
| Feature | Atropine Hydrochloride | Scopolamine |
| Primary Mechanism | Non-selective muscarinic antagonist[2] | Non-selective muscarinic antagonist[2] |
| Blood-Brain Barrier | Limited penetration[4] | Readily crosses[1][2][4] |
| Cognitive Effects | Less pronounced cognitive impairment | Potent inducer of amnesia and cognitive deficits[5] |
| Motor Effects | Can cause behavioral suppression at higher doses | Can cause sedation at therapeutic doses[2] |
| "Off-Target" Effects | Lower affinity for 5-HT3 receptors[6] | Micromolar affinity for 5-HT3 receptors[5][6] |
Signaling Pathways
Both atropine and scopolamine exert their primary effects by blocking muscarinic acetylcholine receptors. These receptors are G-protein coupled and are divided into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels. At higher concentrations, both compounds can also act as competitive antagonists at 5-HT3 receptors, which are ligand-gated ion channels.
Experimental Protocols
Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of atropine and scopolamine for muscarinic or 5-HT3 receptors.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human receptor subtype of interest are prepared.
-
Incubation: Membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors or [3H]-granisetron for 5-HT3 receptors) and varying concentrations of the unlabeled competitor drug (atropine or scopolamine).
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp)
Objective: To measure the functional antagonism of atropine and scopolamine at 5-HT3 receptors.
Methodology:
-
Expression System: Xenopus oocytes are injected with cRNA encoding the human 5-HT3A receptor subunit.
-
Recording: After 2-5 days, the oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: The agonist (serotonin) is applied to elicit an inward current.
-
Antagonist Application: The antagonist (atropine or scopolamine) is co-applied with the agonist at varying concentrations.
-
Data Analysis: The concentration-response curve for the antagonist is generated to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced current.
Behavioral Assays for Cognitive Function
1. Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Acquisition Phase: The animal (typically a rodent) is placed in the pool and must learn to find the hidden platform using spatial cues in the room. This is repeated for several trials over multiple days.
-
Probe Trial: The platform is removed, and the time spent in the quadrant where the platform was previously located is measured to assess memory retention.
-
Drug Administration: Atropine or scopolamine is administered prior to the trials to induce cognitive deficits.
2. Y-Maze
Objective: To evaluate spatial working memory based on spontaneous alternation.
Methodology:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The animal is placed in the center of the maze and allowed to freely explore the arms for a set period.
-
Data Collection: The sequence of arm entries is recorded. An alternation is defined as consecutive entries into all three different arms.
-
Data Analysis: The percentage of spontaneous alternation is calculated. A decrease in this percentage is indicative of impaired working memory.
-
Drug Administration: The drugs are administered before the test to assess their impact on working memory.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the CNS effects of atropine and scopolamine.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Atropine and Other Muscarinic Antagonists: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of atropine (B194438) and other widely used muscarinic antagonists, including scopolamine (B1681570), ipratropium, tiotropium, and glycopyrrolate (B1671915). Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of the binding affinities and functional potencies of these compounds, supported by detailed experimental protocols and visual representations of key biological pathways.
Introduction to Muscarinic Antagonists
Muscarinic antagonists are a class of drugs that competitively inhibit the action of acetylcholine (B1216132) (ACh) at muscarinic receptors (M1-M5). These G protein-coupled receptors are widely distributed throughout the central and peripheral nervous systems, mediating a vast array of physiological functions. Consequently, muscarinic antagonists are utilized in the treatment of a diverse range of clinical conditions, including bradycardia, motion sickness, chronic obstructive pulmonary disease (COPD), and overactive bladder.
Atropine, a naturally occurring tertiary amine, is a non-selective muscarinic antagonist that has been a cornerstone of pharmacology for centuries. The development of synthetic antagonists, such as the quaternary ammonium (B1175870) compounds ipratropium, tiotropium, and glycopyrrolate, and the tertiary amine scopolamine, has offered opportunities for improved selectivity and pharmacokinetic profiles. This guide provides a comparative analysis of these key muscarinic antagonists to aid researchers in selecting the appropriate tool for their specific experimental needs.
Comparative Performance Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of atropine and its comparators at the five human muscarinic receptor subtypes (M1-M5). It is important to note that these values have been compiled from various sources and may have been determined under different experimental conditions. Therefore, direct comparisons should be made with caution.
Binding Affinity (Ki, nM)
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Atropine | 1.27 - 2.22[1] | 3.24 - 4.32[1] | 2.21 - 4.16[1] | 0.77 - 2.38[1] | 2.84 - 3.39[1] |
| Scopolamine | 0.83[2] | 5.3[2] | 0.34[2] | 0.38[2] | 0.34[2] |
| Ipratropium | ~2.9 | ~2.0 | ~1.7 | - | - |
| Tiotropium | High | High | High | - | - |
| Glycopyrrolate | ~0.5 - 3.6 (non-selective M1-M3)[3] | ~0.5 - 3.6 (non-selective M1-M3)[3] | ~0.5 - 3.6 (non-selective M1-M3)[3] | - | - |
Note: Data for ipratropium, tiotropium, and glycopyrrolate across all five subtypes from a single comparative study is limited. Tiotropium is noted to have approximately 10-fold higher potency than ipratropium.[4]
Functional Potency (IC50, nM)
The half-maximal inhibitory concentration (IC50) is a measure of the functional potency of an antagonist in inhibiting a biological response. A lower IC50 value indicates a more potent antagonist.
| Antagonist | M1 (IC50, nM) | M2 (IC50, nM) | M3 (IC50, nM) | M4 (IC50, nM) | M5 (IC50, nM) |
| Atropine | 2.22[1] | 4.32[1] | 4.16[1] | 2.38[1] | 3.39[1] |
| Ipratropium | 2.9 | 2.0 | 1.7 | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize muscarinic antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabelled muscarinic antagonists by their ability to compete with a radiolabeled ligand for binding to muscarinic receptors.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled muscarinic antagonists (atropine, scopolamine, etc.).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype in assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Competition Binding: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Imaging
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a downstream effect of M1, M3, and M5 receptor activation.
Objective: To determine the functional potency (IC50) of muscarinic antagonists by measuring their ability to inhibit agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).
-
Muscarinic agonist (e.g., carbachol).
-
Muscarinic antagonists.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate for a specific period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) to all wells simultaneously using the plate reader's injection system.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the maximum fluorescence response for each well. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Functional Assay: GTPγS Binding
This assay measures the activation of G proteins, an early event in the signaling cascade for all muscarinic receptor subtypes.
Objective: To determine the functional potency of muscarinic antagonists by measuring their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to G proteins.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Muscarinic agonist (e.g., acetylcholine).
-
Muscarinic antagonists.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of agonist, varying concentrations of the antagonist, and GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, wash, and measure radioactivity.
-
SPA Method: Add SPA beads to the wells, allow them to settle, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways of muscarinic receptors and a typical experimental workflow for antagonist characterization.
Caption: Signaling pathways of M1/M3/M5 and M2/M4 muscarinic receptors.
Caption: General experimental workflow for muscarinic antagonist characterization.
Conclusion
This guide provides a comparative overview of atropine and other key muscarinic antagonists. While atropine remains a valuable non-selective tool, synthetic antagonists offer varying degrees of selectivity and pharmacokinetic properties that may be advantageous for specific research applications. The choice of antagonist should be guided by the specific muscarinic receptor subtype of interest and the desired experimental outcome. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers embarking on the characterization of muscarinic antagonists. Further research is warranted to establish a comprehensive and directly comparable dataset of binding affinities and functional potencies for all commonly used muscarinic antagonists across all five receptor subtypes under standardized conditions.
References
- 1. Selective muscarinic receptor agonists and antagonists. | Semantic Scholar [semanticscholar.org]
- 2. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Atropine's Effects on Smooth Muscle Contraction: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of atropine's effects on in vitro smooth muscle contraction, offering a comparative perspective with alternative compounds. The information presented is supported by experimental data to aid in the design and interpretation of pharmacological studies.
Atropine's Dual Effects on Smooth Muscle
Atropine (B194438), a well-known muscarinic receptor antagonist, exhibits a complex, dose-dependent effect on smooth muscle. In many preparations, it demonstrates a biphasic response: low concentrations can induce or restore contraction, while higher concentrations lead to relaxation.[1][2][3] This dual action underscores the importance of precise dose-response analysis in experimental design.
Quantitative Analysis of Atropine's Effects
The following table summarizes the dose-dependent effects of atropine on various smooth muscle tissues as reported in in-vitro studies.
| Tissue Type | Pre-contraction Agent | Atropine Concentration | Observed Effect | Reference |
| Rat Aorta (endothelium-intact) | Phenylephrine (1 µM) | 10 nM - 1.0 µM | Progressive restoration of contraction | [1][2] |
| 1 µM - 100 µM | Progressive relaxation | [1][2] | ||
| Rabbit Corpus Cavernosum | Phenylephrine (5 x 10⁻⁶ M) | Up to 10⁻⁸ M | Dose-related contraction | [3] |
| 10⁻⁷ M - 10⁻⁴ M | Dose-dependent relaxation (reaching 93.6% at 10⁻⁴ M) | [3] | ||
| Rat Trachea | Carbachol (10⁻⁶ M) | EC₅₀ of 9.2 (potency order) | Relaxation | [4][5] |
| Chick Amnion | Spontaneous or electrically/mechanically stimulated | 10⁻⁵ g/ml | Potentiation of contraction | [6][7] |
Comparative Analysis with Alternative Muscarinic Antagonists
Several other muscarinic antagonists are employed in smooth muscle research. Their comparative efficacy and selectivity are crucial for dissecting specific receptor subtype involvement.
| Compound | Receptor Selectivity | Tissue | Effect | Potency (EC₅₀ or as described) | Reference |
| Atropine | Non-selective muscarinic antagonist | Rat Trachea | Relaxation | EC₅₀ of 9.2 | [4][5] |
| Scopolamine | Non-selective muscarinic antagonist | Rat Aorta | Relaxation (primarily endothelium-dependent) | Smaller effect than atropine | [2] |
| 4-DAMP | M₃ selective antagonist | Rat Trachea | Relaxation | EC₅₀ of 9.8 (more potent than atropine) | [4][5] |
| Methoctramine | M₂ selective antagonist | Rat Trachea | Relaxation | EC₅₀ of 6.4 | [4][5] |
| Pirenzepine | M₁ selective antagonist | Gastrointestinal Tract | Blocks vagal stimulation effects | Weakly antagonizes direct agonist effects on oxyntic cells | [8] |
| Darifenacin | M₃ selective antagonist | Ileum | Relaxation | Selective for smooth muscle M₃ vs. salivary M₃ | [8] |
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay (Organ Bath)
This protocol outlines a standard method for assessing the contractility of isolated smooth muscle tissue in an organ bath setup.
-
Tissue Preparation:
-
Euthanize the animal model (e.g., rat, rabbit) in accordance with institutional guidelines.
-
Dissect the desired smooth muscle tissue (e.g., aorta, ileum, trachea, corpus cavernosum) and place it in a physiological salt solution (e.g., Krebs-Henseleit solution).[9]
-
Clean the tissue of adhering connective and fatty tissues.
-
For vascular rings, the endothelium may be removed by gentle rubbing of the intimal surface.[2]
-
Cut the tissue into strips or rings of appropriate size (e.g., 2-4 mm).
-
-
Mounting:
-
Suspend the tissue strips in an organ bath containing a physiological salt solution maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Attach one end of the tissue to a fixed holder and the other end to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Experimental Procedure:
-
Induce a stable contraction using a contractile agonist (e.g., phenylephrine, carbachol, KCl).[1][2][3]
-
Once a plateau is reached, add cumulative concentrations of the test compound (e.g., atropine or alternatives) to the organ bath.
-
Record the changes in isometric tension.
-
For antagonist studies, pre-incubate the tissue with the antagonist for a specific duration before adding the agonist.[10]
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the agonist.
-
Construct dose-response curves and calculate parameters such as EC₅₀ (the concentration of an agonist that produces 50% of the maximal response) or pD₂ (-log of the EC₅₀).
-
Visualizing the Experimental Workflow
Caption: Workflow for in vitro smooth muscle contraction assay.
Signaling Pathways
Atropine's Antagonism of Muscarinic Receptor-Mediated Contraction
Acetylcholine (ACh) released from parasympathetic nerves is a primary mediator of smooth muscle contraction.[11] It acts on M₃ muscarinic receptors on smooth muscle cells, which are Gq-protein coupled.[8][12][13] This activation leads to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and an increase in intracellular calcium ([Ca²⁺]i), ultimately causing contraction.[14] Atropine, as a competitive antagonist, blocks the binding of ACh to these M₃ receptors, thereby inhibiting this signaling cascade and preventing or reversing contraction.[10]
Caption: Atropine's antagonism of the M3 muscarinic receptor pathway.
Atropine's High-Dose Relaxant Effect
The relaxant effect of atropine at higher concentrations is more complex and not fully elucidated. It appears to be partially dependent on the endothelium and involves the opening of voltage-dependent K⁺ channels.[2] This leads to hyperpolarization of the smooth muscle cell membrane, which in turn reduces calcium influx through voltage-gated calcium channels, promoting relaxation. This effect is distinct from its muscarinic receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro relaxation of vascular smooth muscle by atropine: involvement of K+ channels and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action mechanism of relaxation effect of atropine on the isolated rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Skeletal muscle relaxants inhibit rat tracheal smooth muscle tone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SOME EFFECTS OF ATROPINE ON SMOOTH MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some effects of atropine on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Signalling to contractile proteins by muscarinic and purinergic pathways in neurally stimulated bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Atropine's Binding Affinity Across Muscarinic Receptor Subtypes: A Comparative Guide
Atropine (B194438), a tropane (B1204802) alkaloid, is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its interaction with the five distinct subtypes of mAChRs (M1, M2, M3, M4, and M5) is crucial for its therapeutic applications and side-effect profile. This guide provides a comparative analysis of atropine's binding affinity for these receptor subtypes, supported by experimental data and detailed methodologies.
Binding Affinity of Atropine for Muscarinic Receptor Subtypes
The binding affinity of atropine for each muscarinic receptor subtype is typically determined through in vitro radioligand binding assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this affinity. A lower Ki or IC50 value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| M1 | 1.27 ± 0.36[1] | 2.22 ± 0.60[1] |
| M2 | 3.24 ± 1.16[1] | 4.32 ± 1.63[1] |
| M3 | 2.21 ± 0.53[1] | 4.16 ± 1.04[1] |
| M4 | 0.77 ± 0.43[1] | 2.38 ± 1.07[1] |
| M5 | 2.84 ± 0.84[1] | 3.39 ± 1.16[1] |
Data presented as mean ± standard deviation.
As the data indicates, atropine exhibits high affinity for all five muscarinic receptor subtypes, with Ki values in the low nanomolar range. While there are slight variations in affinity between the subtypes, atropine is generally considered a non-selective antagonist.[2]
Experimental Protocols
The binding affinity data presented above is primarily generated using competitive radioligand binding assays.[3][4][5]
Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of a test compound (atropine) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., CHO or HEK) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[6]
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).[6]
-
Test Compound: Atropine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM Atropine) to determine non-specific binding.[3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Equipment: 96-well plates, pipettes, cell harvester, glass fiber filters, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Frozen cell membrane aliquots are thawed on ice and diluted in ice-cold assay buffer.[7]
-
Assay Setup: The assay is typically performed in a 96-well plate format in triplicate, with a final volume of 250 µL per well.[7]
-
Total Binding: Contains cell membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., atropine).[3]
-
Competition: Contains cell membranes, radioligand, and serial dilutions of the test compound (atropine).[3]
-
-
Incubation: The plate is incubated for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[3][7]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[7]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]
-
Counting: The filters are dried, and the radioactivity trapped on them is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for the test compound is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow
Caption: Radioligand Binding Assay Workflow
Muscarinic Receptor Signaling Pathways
Muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.[3]
M1, M3, and M5 Receptor Signaling
These receptors primarily couple to Gq/11 proteins.[3][8]
References
- 1. apexbt.com [apexbt.com]
- 2. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Atropine vs. Glycopyrrolate for Vagal Tone Assessment: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between atropine (B194438) and glycopyrrolate (B1671915) as a muscarinic antagonist is critical for accurately studying vagal tone. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
Atropine, a tertiary amine, and glycopyrrolate, a quaternary ammonium (B1175870) compound, are both competitive antagonists of acetylcholine (B1216132) at muscarinic receptors.[1][2] By blocking these receptors, they inhibit the effects of the parasympathetic nervous system, providing a means to quantify vagal influence on cardiac activity.[3] However, their distinct pharmacological profiles lead to different systemic effects, influencing their suitability for specific research applications.
Performance Comparison: Key Differentiators
The primary distinction between atropine and glycopyrrolate lies in their ability to cross the blood-brain barrier. Atropine readily enters the central nervous system (CNS), potentially causing central anticholinergic effects, while glycopyrrolate's quaternary structure limits its CNS penetration, resulting in predominantly peripheral effects.[1][2] This difference is crucial when studying vagal tone, as central effects of atropine can confound the interpretation of results.
Glycopyrrolate is reported to be approximately twice as potent as atropine and has a longer duration of action.[1][2] Studies have shown that glycopyrrolate provides more stable heart rate control with less fluctuation compared to atropine, making it a preferred agent where hemodynamic stability is a priority.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of atropine and glycopyrrolate.
Table 1: Pharmacokinetic Properties
| Parameter | Atropine | Glycopyrrolate | Source(s) |
| Chemical Structure | Tertiary amine | Quaternary ammonium | [1][2] |
| Blood-Brain Barrier | Crosses | Poorly crosses | [1][2] |
| Onset of Action (IV) | Rapid | Within 1 minute | [7][8] |
| Elimination Half-life | 2-4 hours | ~50 minutes | [1][2][8] |
| Duration of Action (IV) | ~30 minutes | 2-4 hours | [8] |
| Excretion | ~50% unchanged in urine | Primarily unchanged in bile and urine | [1][2] |
Table 2: Effects on Heart Rate and Vagal Tone
| Study Focus | Atropine Dosage | Glycopyrrolate Dosage | Key Findings | Source(s) |
| Low Dose Effects | 120 µg (IV infusion over 15 min) | 50 µg (IV infusion over 15 min) | Low-dose atropine showed significant parasympathomimetic effects (slowing of heart rate, increased HRV). Glycopyrrolate's effect was less marked and not significantly different from placebo. | [9][10][11] |
| High Dose Effects (Vagal Blockade) | 720 µg (IV infusion over 15 min) | 300 µg (IV infusion over 15 min) | Both drugs produced equal vagal cardiac blockade, characterized by significant tachycardia and decreased heart rate variability. | [9][10][11] |
| Reversal of Neostigmine-Induced Bradycardia | 0.016 mg/kg | 6 µg/kg | Glycopyrrolate was more conducive to maintaining a stable heart rate compared to atropine. | [4] |
| Pediatric Hemodynamic Stability | 0.02 mg/kg (premedication) | 0.004 mg/kg (premedication) | Glycopyrrolate resulted in more stable hemodynamics (pulse rate) in the first 15 minutes. | [7] |
| Elderly Patients (NMB Reversal) | 10 µg/kg | 4 µg/kg | Glycopyrrolate caused fewer changes in heart rate compared to atropine. | [12] |
Signaling Pathways and Mechanism of Action
Atropine and glycopyrrolate act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). In the heart, the primary receptor subtype involved in vagal control of heart rate is the M2 receptor.[3] Acetylcholine released from the vagus nerve binds to these M2 receptors on the sinoatrial (SA) node, leading to a decrease in heart rate. By blocking these receptors, atropine and glycopyrrolate prevent this action, resulting in an increased heart rate.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Atropine and Glycopyrrolate | Anesthesia Key [aneskey.com]
- 3. Methods of assessing vagus nerve activity and reflexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycopyrrolate versus atropine for preventing bradycardia induced by neostigmine injection after general anesthesia surgery: a randomized open, parallel-controlled multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. zenodo.org [zenodo.org]
- 8. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of glycopyrrolate and atropine on heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of glycopyrrolate and atropine on heart rate variability | Semantic Scholar [semanticscholar.org]
- 11. Effects of glycopyrrolate and atropine on heart rate variability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Atropine and Tropicamide for Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
In the realm of ophthalmic research, the selection of appropriate pharmacological agents is paramount to obtaining accurate and reproducible data. Atropine (B194438) and tropicamide (B1683271) are two of the most commonly utilized antimuscarinic agents for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal agent for their specific study requirements.
Mechanism of Action: Muscarinic Receptor Antagonism
Both atropine and tropicamide function as competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Specifically, in the eye, they block the M3 muscarinic receptors located on the iris sphincter muscle and the ciliary muscle.[2] Under normal physiological conditions, acetylcholine released from parasympathetic nerve endings binds to these M3 receptors, leading to muscle contraction. This results in pupillary constriction (miosis) and an increase in the refractive power of the lens (accommodation).
By blocking these receptors, atropine and tropicamide prevent the binding of acetylcholine, leading to the relaxation of the iris sphincter and ciliary muscles.[2] This results in pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).
Figure 1: Signaling pathway of muscarinic receptor antagonism by atropine and tropicamide.
Comparative Performance: A Data-Driven Overview
The choice between atropine and tropicamide often depends on the desired potency, onset, and duration of action, which can vary significantly between the two drugs. The following table summarizes key quantitative data from comparative studies.
| Parameter | Atropine | Tropicamide | Key Findings & Citations |
| Mydriasis | |||
| Onset of Action | 30-40 minutes | 15-30 minutes | Tropicamide has a faster onset of mydriasis.[3] |
| Duration of Action | 7-10 days | 4-6 hours | Atropine has a significantly longer duration of mydriatic effect.[3] |
| Cycloplegia | |||
| Onset of Action | 1-1.5 days for maximal effect | 25-30 minutes | Tropicamide provides a much faster onset of cycloplegia.[3] |
| Duration of Action | 12-14 days | 5-6 hours | Atropine's cycloplegic effect is substantially longer-lasting.[3] |
| Efficacy | Considered the "gold standard" for complete cycloplegia.[3] In children with hyperopia, atropine produces a significantly greater cycloplegic effect compared to tropicamide.[4] | Generally considered a weaker cycloplegic agent than atropine.[3] However, for routine cycloplegic refraction in non-strabismic patients, 1% tropicamide can have comparable efficacy to cyclopentolate (B1215867) (another atropine alternative). | Atropine is superior for achieving profound and lasting cycloplegia, which is crucial for accurate refraction in children with hyperopia and mixed astigmatism.[3][4] |
| Side Effects | |||
| Local | Blurred vision, photophobia.[4] | Stinging upon instillation.[3] | Both can cause local discomfort. |
| Systemic | More frequent and statistically significant side effects, including blurred vision, fever, flushing, and tachycardia, have been reported in children compared to tropicamide.[4] | Systemic side effects are less common and generally milder than with atropine.[4] | Atropine carries a higher risk of systemic side effects, particularly in pediatric populations.[4] |
Experimental Protocols for Comparative Studies
For researchers designing studies to compare atropine and tropicamide, the following is a synthesized, detailed methodology based on common practices in published research.
Objective:
To compare the mydriatic and cycloplegic effects of atropine and tropicamide in a subject population.
Materials:
-
Atropine sulfate (B86663) ophthalmic solution (e.g., 1%)
-
Tropicamide ophthalmic solution (e.g., 1%)
-
Saline solution (as a control)
-
Pupillometer or a ruler for measuring pupil size
-
Autorefractor for measuring refractive error
-
Slit lamp biomicroscope
-
Informed consent forms and institutional review board (IRB) approval
Experimental Workflow:
References
Head-to-head comparison of atropine and pirenzepine for M1 receptor blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of atropine (B194438) and pirenzepine (B46924), two key antagonists of muscarinic acetylcholine (B1216132) receptors, with a specific focus on their interaction with the M1 subtype. This document summarizes their binding affinities and functional potencies, details the experimental protocols used to generate this data, and visualizes the relevant M1 signaling pathway.
Introduction
Atropine, a naturally occurring tropane (B1204802) alkaloid, is the prototypical non-selective muscarinic receptor antagonist, exhibiting high affinity for all five muscarinic subtypes (M1-M5).[1][2] This lack of selectivity results in a wide array of systemic effects. In contrast, pirenzepine is recognized as a selective antagonist for the M1 muscarinic receptor, making it a valuable pharmacological tool for differentiating muscarinic receptor subtypes and a lead compound for therapies targeting M1-mediated pathways.[3][4] The M1 receptor is predominantly coupled to Gq proteins, initiating a signaling cascade that involves phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and intracellular calcium mobilization.[5][6][7]
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (pA2) of atropine and pirenzepine for the M1 muscarinic receptor and other subtypes for selectivity context. Lower Ki values indicate higher binding affinity, while higher pA2 values indicate greater functional antagonist potency.
Table 1: Comparative Binding Affinities (Ki, nM) of Atropine and Pirenzepine for Muscarinic Receptor Subtypes
| Compound | M1 Receptor (nM) | M2 Receptor (nM) | M3 Receptor (nM) | M4 Receptor (nM) | M5 Receptor (nM) |
| Atropine | ~1.6 - 2.4 | ~0.41 - 0.8 | ~1.6 - 4.6 | Data not available | Data not available |
| Pirenzepine | ~1.8 - 14 | ~115 - 174 | ~1.6 - 4.6 | Data not available | Data not available |
Note: Data is compiled from multiple sources and experimental conditions may vary.[3][8][9]
Table 2: Comparative Functional Potencies (pA2) of Atropine and Pirenzepine
| Compound | Tissue/Preparation Rich in M1 Receptors | pA2 Value |
| Atropine | Guinea Pig Gastric Fundus | 8.16 |
| Pirenzepine | Guinea Pig Gastric Fundus | 7.06 |
| Atropine | Human Isolated Colon (Longitudinal Muscle) | 8.60 |
| Pirenzepine | Human Isolated Colon (Longitudinal Muscle) | 6.87 |
| Atropine | Murine Airways | > Pirenzepine |
| Pirenzepine | Murine Airways | < Atropine |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Data is compiled from multiple sources.[10][11][12]
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by acetylcholine initiates a signal transduction cascade primarily through the Gq protein pathway. This leads to the activation of Phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to various downstream cellular responses.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of atropine and pirenzepine to displace a radiolabeled ligand from the M1-M5 muscarinic receptors.
Materials:
-
Cell membranes from CHO or HEK cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine.
-
Test Compounds: Atropine and pirenzepine at a range of concentrations.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist like atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thawed aliquots of cell membranes expressing the specific muscarinic receptor subtype are resuspended in ice-cold assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand, and a varying concentration of the unlabeled test compound (atropine or pirenzepine).
-
Controls: Wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled antagonist) are included.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate receptor-bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq pathway, a hallmark of M1 receptor signaling.
Objective: To determine the functional potency (IC50 or pA2) of atropine and pirenzepine in blocking carbachol-stimulated phosphoinositide hydrolysis in cells expressing the M1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
[3H]-myo-inositol.
-
Agonist: Carbachol.
-
Antagonists: Atropine and pirenzepine at a range of concentrations.
-
Assay Medium (e.g., F12 (HAM) supplemented with fetal bovine serum and HEPES).
-
Lithium Chloride (LiCl) solution.
-
Formic acid.
-
Anion exchange columns.
-
Scintillation counter.
Procedure:
-
Cell Culture and Labeling: CHO-M1 cells are plated in 24-well plates and incubated overnight with a medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: The cells are washed and then pre-incubated with varying concentrations of the antagonist (atropine or pirenzepine) for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of the agonist (carbachol) in the presence of LiCl (to inhibit inositol monophosphatase and allow accumulation of inositol phosphates) for a specific time.
-
Termination and Extraction: The reaction is terminated by the addition of formic acid.
-
Separation of Inositol Phosphates: The cell lysates are applied to anion exchange columns to separate the [3H]-inositol phosphates from free [3H]-inositol.
-
Quantification: The amount of [3H]-inositol phosphates is quantified by scintillation counting.
-
Data Analysis: The ability of the antagonists to inhibit the agonist-induced accumulation of inositol phosphates is determined. The IC50 value is calculated, and from this, the pA2 value can be derived using the Schild equation to represent the functional potency of the antagonist.[13]
Conclusion
The experimental data consistently demonstrates that while both atropine and pirenzepine are effective antagonists at the M1 muscarinic receptor, they possess distinct pharmacological profiles. Atropine is a potent, non-selective antagonist with high affinity across multiple muscarinic receptor subtypes. In contrast, pirenzepine exhibits a clear selectivity for the M1 receptor, with significantly lower affinity for other subtypes. This M1 selectivity makes pirenzepine a more specific tool for investigating M1 receptor function and a more targeted therapeutic agent in contexts where broad muscarinic blockade is undesirable. The choice between these two antagonists will ultimately depend on the specific requirements of the research or therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Agonist-induced desensitization and phosphorylation of m1-muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirenzepine distinguishes between different subclasses of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 8. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 12. Functional characterization of muscarinic receptors in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of agonist efficacy on desensitization of phosphoinositide hydrolysis mediated by m1 and m3 muscarinic receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine and Pralidoxime in Nerve Agent Exposure: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of atropine (B194438) and pralidoxime (B1201516), two cornerstone antidotes in the treatment of nerve agent exposure. The information presented is based on experimental data from various animal models, offering insights into their individual and combined therapeutic potential.
Executive Summary
Nerve agents, potent organophosphorus compounds, exert their toxicity primarily by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by a cascade of debilitating and life-threatening symptoms. The standard therapeutic regimen involves the co-administration of atropine and a pralidoxime salt (such as pralidoxime chloride, 2-PAM).
-
Atropine , a muscarinic receptor antagonist, competitively blocks the effects of excess acetylcholine at these receptors, thereby mitigating many of the parasympathetic symptoms of nerve agent poisoning, such as excessive secretions, bronchoconstriction, and bradycardia.[1][2]
-
Pralidoxime , an oxime, functions by reactivating the nerve agent-inhibited AChE. It does so by binding to the organophosphate-enzyme complex and removing the phosphoryl group from the enzyme's active site, restoring its function.[2]
While both drugs are critical, their efficacy can vary depending on the specific nerve agent, the dose of the agent, the timing of administration, and the animal model being studied. This guide synthesizes key experimental findings to elucidate these nuances.
Data Presentation: Efficacy in Animal Models
The following tables summarize quantitative data from various studies, highlighting survival rates and protective efficacy of atropine and pralidoxime against different nerve agents.
Table 1: Survival and Protective Ratios in Guinea Pigs Exposed to Carbamate Pesticides (Structurally similar to some nerve agents)
| Treatment Group | Challenge Agent | Atropine Dose (mg/kg) | Pralidoxime (2-PAM Cl) Dose (mg/kg) | Protective Ratio | Source |
| Atropine + 2-PAM Cl | Aldicarb | 0.4 | 25.7 | 2 | [3][4] |
| Atropine + 2-PAM Cl | Methomyl | 0.4 | 25.7 | 3 | [3][4] |
| Atropine Alone | Aldicarb | 0.4 | - | 2-3 | [3][4] |
| Atropine Alone | Methomyl | 0.4 | - | 2-3 | [3][4] |
Note: In this study, the protective effect was primarily attributed to atropine, with pralidoxime showing no significant additional benefit against these specific carbamates.[3][4]
Table 2: Efficacy of Atropine and HI-6 (an alternative oxime to Pralidoxime) against Nerve Agents in Guinea Pigs
| Treatment Group | Challenge Agent | Atropine (ATR) Dose (mg/kg) | HI-6 Dose (mg/kg) | Protective Index (PI) | Source |
| HI-6 Alone | Soman (GD) | - | Various | Little effect | [5] |
| HI-6 Alone | Tabun (GA) | - | Various | Little effect | [5] |
| Atropine Alone | Soman (GD) | Various | - | More effective than HI-6 alone | [5] |
| Atropine Alone | Tabun (GA) | Various | - | Significantly less effective than against soman | [5] |
| Atropine + HI-6 | Soman (GD) | Various | Various | Strong synergistic effect | [5] |
| Atropine + HI-6 | Tabun (GA) | Various | Various | Strong synergistic effect | [5] |
Note: This study highlights the critical synergistic relationship between atropine and an oxime for effective treatment. The efficacy of the combination was highly dependent on the dose of atropine.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols from the cited studies.
Guinea Pig Model for Carbamate Poisoning
-
Animal Model: Male Hartley guinea pigs.
-
Challenge Agents: Aldicarb and methomyl.
-
Administration:
-
Challenge Agent: Subcutaneous injection of varying doses to determine the median lethal dose (LD50).
-
Antidotes: Intramuscular (IM) injection of atropine free base (0.4 mg/kg) and/or pralidoxime chloride (25.7 mg/kg) one minute after the challenge.
-
-
Endpoint: 24-hour survival to calculate the protective ratio (LD50 of the treated group divided by the LD50 of the saline control group).
Rat Model for In Vitro Cholinesterase Reactivation
-
Model: 10% (w/v) rat brain homogenate.
-
Inhibitors: Various organophosphorus nerve agents and pesticides (e.g., sarin, VX, paraoxon).
-
Procedure:
-
The brain homogenate was incubated with the inhibitor for 30 minutes to achieve approximately 96% inhibition of AChE.
-
Pralidoxime was then added at concentrations of 10⁻⁵ M or 10⁻³ M and incubated for 10 minutes.
-
-
Endpoint: The percentage of AChE reactivation was measured using a potentiostatic method.
Mandatory Visualizations
Signaling Pathway of Nerve Agent Action and Antidote Intervention
References
- 1. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]
- 2. Nerve agent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Recommended Pre-Hospital Human Equivalent Doses of Atropine and Pralidoxime against the Toxic Effects of Carbamate Poisoning in the Hartley Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response effects of atropine and HI-6 treatment of organophosphorus poisoning in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating Atropine's Antagonism: A Comparative Guide Using Schild Plot Analysis
For researchers, scientists, and drug development professionals, understanding the intricate dance between agonists and antagonists at the receptor level is fundamental. This guide provides an objective comparison of atropine's antagonistic effects on muscarinic acetylcholine (B1216132) receptors, validated through the gold-standard method of Schild plot analysis. By presenting experimental data, detailed protocols, and clear visualizations, this document serves as a practical resource for quantifying competitive antagonism.
Atropine (B194438), a naturally occurring alkaloid, is a classical competitive antagonist of muscarinic acetylcholine receptors. Its interaction with these receptors prevents the binding of the endogenous agonist, acetylcholine (ACh), and other muscarinic agonists, thereby inhibiting their effects. The guinea pig ileum, rich in M3 muscarinic receptors, is a widely used ex vivo model to study these interactions, as activation of these receptors leads to smooth muscle contraction.
Unveiling Competitive Antagonism: The Schild Plot
Schild plot analysis is a cornerstone of quantitative pharmacology used to characterize the nature and potency of an antagonist. For a competitive antagonist like atropine, increasing concentrations will cause a parallel rightward shift in the agonist's concentration-response curve without depressing the maximum response. This indicates that the antagonism can be overcome by increasing the agonist concentration.
The analysis yields two critical parameters:
-
pA2 value: The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value signifies a more potent antagonist.
-
Schild slope: For a truly competitive antagonist, the slope of the Schild plot should be equal to 1.0.
Comparative Performance of Muscarinic Antagonists
The following table summarizes the pA2 values for atropine and other selective muscarinic antagonists from various studies. This data allows for a direct comparison of their potencies at different muscarinic receptor subtypes and in various tissues.
| Antagonist | Agonist | Tissue/Preparation | pA2 Value | Schild Slope | Reference |
| Atropine | Carbachol | Guinea Pig Olfactory Cortex | 8.9 | ~1.0 | [1] |
| Atropine | Bethanechol | Guinea Pig Gastric Fundus | 8.16 | ~1.0 | |
| Atropine | Bethanechol | Guinea Pig Gastric Smooth Muscle | 8.52 | ~1.0 | |
| Atropine | Acetylcholine | Rat Lungs | 9.01 | ~1.0 | [2] |
| Pirenzepine (M1 selective) | Carbachol | Guinea Pig Olfactory Cortex | 7.9 | 1.0 (constrained) | [1] |
| AF-DX 116 (M2 selective) | Acetylcholine | Rat Lungs | 5.94 | ~1.0 | [2] |
| 4-DAMP (M3 selective) | Acetylcholine | Rat Lungs | 9.37 | ~1.0 | [2] |
Illustrative Data for Schild Plot Analysis of Atropine
To demonstrate the principles of Schild plot analysis, the following table presents a representative dataset for the antagonism of a muscarinic agonist by atropine in an isolated tissue preparation.
| Atropine Concentration (nM) | Agonist EC50 (nM) | Dose Ratio (DR) | log(DR-1) | -log[Atropine] (M) |
| 0 (Control) | 10 | 1 | - | - |
| 1 | 30 | 3 | 0.30 | 9.0 |
| 3 | 80 | 8 | 0.85 | 8.5 |
| 10 | 250 | 25 | 1.38 | 8.0 |
Note: This is illustrative data compiled from typical experimental outcomes.
Experimental Protocols
A detailed methodology for performing a Schild analysis using an isolated guinea pig ileum preparation is provided below.
Preparation of Isolated Guinea Pig Ileum
-
A male guinea pig (250-350g) is humanely euthanized.
-
The abdomen is opened, and a segment of the ileum is excised and placed in warm, oxygenated Tyrode's solution.
-
The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.
-
The ileum is cut into segments of 2-3 cm.
Organ Bath Setup and Equilibration
-
A segment of the ileum is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.
-
A resting tension of 1 gram is applied to the tissue.
-
The tissue is allowed to equilibrate for at least 30-60 minutes, with the Tyrode's solution being replaced every 15 minutes.
Generating Concentration-Response Curves
-
Control Curve: A cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.
-
Antagonist Incubation: The tissue is washed multiple times with fresh Tyrode's solution to ensure complete removal of the agonist. A known concentration of atropine is then added to the bath and allowed to incubate for a predetermined time (e.g., 20-30 minutes) to reach equilibrium.
-
Antagonist Curve: In the presence of atropine, a second cumulative concentration-response curve for the same agonist is generated.
-
Repeat: The process is repeated with at least two other concentrations of atropine.
Data Analysis
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined for each concentration-response curve.
-
The Dose Ratio (DR) is calculated for each atropine concentration using the formula: DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of atropine (-log[Atropine]) on the x-axis.
-
The pA2 value is determined as the x-intercept of the Schild regression line, and the slope of the line is calculated.[3][4][5][6]
Visualizing the Mechanisms
To better understand the underlying biological processes and the experimental procedure, the following diagrams are provided.
References
- 1. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
Atropine Hydrochloride vs. Isoproterenol Hydrochloride: A Comparative Guide for Respiratory Research
In the landscape of respiratory research, particularly in the investigation of bronchoconstriction and bronchodilation, atropine (B194438) hydrochloride and isoproterenol (B85558) hydrochloride have historically served as critical pharmacological tools. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their study design and interpretation.
Mechanism of Action: A Fundamental Divergence
The contrasting effects of atropine hydrochloride and isoproterenol hydrochloride stem from their interaction with different branches of the autonomic nervous system that regulate airway smooth muscle tone.
This compound: An Anticholinergic Agent.[1][2] Atropine is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][3] In the airways, the vagus nerve releases acetylcholine (ACh), which binds to M3 muscarinic receptors on bronchial smooth muscle cells, leading to bronchoconstriction.[1] By blocking these receptors, atropine inhibits the effects of ACh, resulting in smooth muscle relaxation and bronchodilation.[4] It also reduces secretions in the respiratory passages.[1]
Isoproterenol Hydrochloride: A Non-Selective β-Adrenergic Agonist.[5][6] Isoproterenol stimulates both β1 and β2 adrenergic receptors.[7][8] In the lungs, the activation of β2-adrenergic receptors on airway smooth muscle cells initiates a signaling cascade that leads to smooth muscle relaxation and subsequent bronchodilation.[7]
Quantitative Performance Data
The following tables summarize quantitative data from comparative studies on the effects of inhaled atropine and isoproterenol on pulmonary function.
Table 1: Effects on Forced Expiratory Volume in 1 Second (FEV1) in Chronic Bronchitis
| Treatment Group | Mean Improvement in FEV1 (%) | Time Point of Measurement | Reference |
| Isoproterenol | 5.9 | 15 minutes post-inhalation | [9] |
| Atropine Sulfate | 19.2 | 90 minutes post-inhalation | [9] |
Note: This study involved patients with chronic bronchitis whose airflow obstruction was not significantly improved by isoproterenol initially.
Table 2: Comparative Efficacy in Chronic Bronchitis
| Parameter | Atropine Sulfate | Isoproterenol Hydrochloride | Placebo | p-value (vs. Placebo) |
| Increase in Specific Airway Conductance | Significant | Significant | No Significant Change | < 0.001 |
| Decrease in Airway Resistance | Significant | Significant | No Significant Change | < 0.001 |
| Decrease in Functional Residual Capacity | Significant | Significant | No Significant Change | < 0.001 |
Adapted from a study on subjects with chronic bronchitis. The study found no significant difference between the effects of atropine and isoproterenol on lung function, though both were significantly different from placebo.[10]
Experimental Protocols
Typical Double-Blind, Placebo-Controlled Crossover Study Protocol
This protocol outlines a common methodology for comparing the effects of inhaled atropine and isoproterenol on pulmonary function.
1. Subject Recruitment:
-
Enroll subjects diagnosed with a stable respiratory condition (e.g., chronic bronchitis or asthma).
-
Obtain informed consent from all participants.
-
Establish baseline pulmonary function through spirometry.
2. Study Design:
-
Employ a double-blind, placebo-controlled crossover design.[10]
-
Randomly assign subjects to receive one of three treatments in the first period: inhaled atropine sulfate, inhaled isoproterenol hydrochloride, or a placebo.
-
Each treatment period typically lasts for a specified duration (e.g., 3 weeks), with a washout period between each treatment to minimize carry-over effects.[10]
3. Drug Administration:
-
Atropine Sulfate: Administer via a nebulizer at a specified dose (e.g., 0.05 mg/kg of body weight).[9]
-
Isoproterenol Hydrochloride: Administer via a nebulizer at a specified dose.
-
Placebo: Administer a saline solution via a nebulizer.
-
Ensure all treatments are indistinguishable to maintain blinding.
4. Pulmonary Function Testing:
-
Measure baseline pulmonary function weekly.[10]
-
On designated testing days, perform spirometry to measure parameters such as Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), specific airway conductance, and airway resistance.[10]
-
Repeat pulmonary function tests at specific time points after drug inhalation (e.g., 15 minutes and 60 minutes) to assess the acute effects of the treatment.[10]
5. Data Analysis:
-
Compare the changes in pulmonary function parameters from baseline for each treatment group.
-
Use appropriate statistical methods (e.g., ANOVA for crossover design) to determine the significance of any observed differences between atropine, isoproterenol, and placebo.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the intracellular signaling pathways activated by atropine (as an antagonist) and isoproterenol in bronchial smooth muscle cells.
Caption: Atropine blocks acetylcholine-induced bronchoconstriction.
Caption: Isoproterenol stimulates bronchodilation via β2-receptors.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative respiratory study.
Caption: Workflow of a double-blind crossover respiratory study.
Conclusion
Both this compound and isoproterenol hydrochloride are effective bronchodilators, though they operate through distinct mechanisms.[10] Atropine acts by blocking the parasympathetic pathway, while isoproterenol stimulates the sympathetic pathway. The choice between these agents in a research context will depend on the specific scientific question being addressed. For instance, to investigate the role of cholinergic tone in a respiratory disease model, atropine would be the more specific tool. Conversely, isoproterenol is a potent, non-selective β-agonist suitable for studies on β-adrenergic receptor function. Understanding their respective mechanisms and performance characteristics is paramount for the design of robust respiratory studies and the accurate interpretation of their results.
References
- 1. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pulmonary Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic receptors in human airway smooth muscle are coupled to phosphoinositide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. A Randomized, Placebo-controlled, Double-blinded, Crossover Trial of Pioglitazone for Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulmonary Function Tests (PFTs) - EMCrit Project [emcrit.org]
- 10. A comparison of beta-adrenergic receptors and in vitro relaxant responses to isoproterenol in asthmatic airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Atropine Hydrochloride: A Procedural Guide
The proper disposal of atropine (B194438) hydrochloride is critical for ensuring laboratory safety and environmental protection. As a compound with high acute toxicity, it must be managed as hazardous waste in compliance with federal, state, and local regulations.[1][2] This guide provides a step-by-step protocol for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any procedure involving atropine hydrochloride, it is imperative to consult the Safety Data Sheet (SDS). All handling should occur within a designated area, such as a chemical fume hood, to minimize the risk of generating dust or aerosols.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use.[1]
-
Body Protection: A laboratory coat is mandatory. An impervious gown is recommended for procedures with a higher risk of splashes.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved particulate respirator.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for disposing of this compound is through a licensed hazardous waste disposal service.[1][2] In-laboratory chemical neutralization is strongly discouraged without a thoroughly validated and peer-reviewed protocol due to significant safety risks.[2]
1. Waste Classification and Segregation:
-
Classify all materials contaminated with this compound as hazardous waste.[2] This includes unused or expired product, contaminated PPE, spill cleanup materials, and empty containers.[1]
-
Segregate this compound waste from all other laboratory waste streams to prevent accidental chemical reactions.[2]
2. Waste Accumulation and Container Management:
-
Use a designated, leak-proof, and sealable container specifically for this compound waste.[2] The container must be made of a compatible material and be puncture-resistant.[1]
-
The waste container must be kept securely closed at all times, except when waste is being added.[2]
-
Store the container in a designated, secure secondary containment area away from general laboratory traffic to prevent spills and unauthorized access.[2]
3. Hazardous Waste Labeling:
-
As soon as the first item of waste is placed in the container, it must be labeled with a "Hazardous Waste" tag.[2]
-
The label must be filled out completely and accurately, including:
-
Full Chemical Name: this compound (do not use abbreviations).[2]
-
Concentration and Quantity: The amount of waste collected.[2]
-
Hazard Pictograms: Include appropriate symbols, such as the skull and crossbones for acute toxicity.[2]
-
Date of Generation: The date the first waste was added to the container.[2]
-
Contact Information: Name and contact details of the principal investigator or laboratory supervisor.[2]
-
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Follow all institutional procedures for requesting a waste pickup and preparing the container for transport.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[1][3]
Quantitative Safety and Transport Data
The following table summarizes key quantitative data for the transport and classification of atropine.
| Property | Value | Reference |
| UN Number | 1544 | [2][4] |
| Proper Shipping Name | ALKALOIDS, SOLID, N.O.S. (Atropine) | [2][4] |
| Hazard Class | 6.1 (Toxic) | [2][4] |
| Packing Group | II | [4] |
Emergency Procedures: Spills and Decontamination
A clear plan for managing spills is crucial. In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[3]
-
Containment: Prevent the spill from spreading. For liquid spills, use absorbent pads or clay absorbent. For solid spills, avoid creating dust.[3][4]
-
Cleanup: Personnel involved in the cleanup must wear appropriate PPE.[5] Use plastic tools to scoop or sweep the material into a designated hazardous waste container.[3]
-
Decontamination: Wipe the affected surfaces to dryness, then wash thoroughly with soap and water.[3]
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[1]
Experimental Protocols: Chemical Neutralization (Informational Only)
While not recommended for routine disposal, certain chemical methods can degrade atropine. These methods are hazardous, require expert knowledge, and should not be attempted without a validated protocol and comprehensive safety assessment.[2]
-
Alkaline Hydrolysis: Atropine can be hydrolyzed under basic conditions to form the less toxic compounds tropine (B42219) and tropic acid.[2]
-
Oxidation: Strong oxidizing agents, such as potassium permanganate, can be used to degrade the atropine molecule.[2]
It is critical to reiterate that these are not established disposal protocols and can present significant safety hazards if not performed correctly. [2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
